molecular formula C5H10IN B1603859 4-Iodopiperidine CAS No. 860765-00-0

4-Iodopiperidine

Cat. No.: B1603859
CAS No.: 860765-00-0
M. Wt: 211.04 g/mol
InChI Key: FGQSHUZAYIVLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodopiperidine (CAS 860765-00-0) is a versatile chemical intermediate prized in organic and medicinal chemistry research for its reactive iodine handle on the piperidine scaffold. This compound serves as a crucial building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents. Its molecular structure allows it to act as a precursor in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of the piperidine moiety into diverse chemical architectures. The piperidine ring is a common feature in biologically active compounds, making this compound a valuable scaffold for exploring structure-activity relationships in drug discovery. Researchers utilize it to create analogs for probing receptor interactions and enzymatic pathways. Proper handling and storage are essential for this compound; it is recommended to be kept in a cool, dry place, sealed under inert conditions, and protected from light to ensure its stability and longevity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQSHUZAYIVLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611265
Record name 4-Iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860765-00-0
Record name 4-Iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 4-hydroxypiperidine to 4-iodopiperidine represents a critical functional group interconversion (FGI) in medicinal chemistry. This moiety serves as a pivotal electrophile for constructing piperidine-based scaffolds found in analgesics, antipsychotics, and antihistamines.

However, this synthesis is deceptively simple. The core challenge lies not in the iodination itself, but in the chemoselectivity and stability of the product. The secondary amine functionality is nucleophilic; without protection or pH control, it competes with the hydroxyl group, leading to N-alkylation or polymerization. Furthermore, the this compound free base is thermodynamically unstable, prone to intermolecular self-alkylation or intramolecular cyclization to 1-azabicyclo[2.2.2]octane derivatives (via aziridinium intermediates).

This guide presents two validated routes:

  • The Precision Route (N-Protection): Utilizes the Appel reaction for maximum yield and purity.

  • The Direct Route (Acid Reflux): A scalable, industrial approach utilizing hydroiodic acid.

Mechanistic Analysis & Stability Profile

Before attempting synthesis, researchers must understand the "Stability Paradox" of this compound.

The Aziridinium Threat

Unlike 4-chloropiperidine, the 4-iodo variant possesses a highly labile leaving group. In its free base form, the nitrogen lone pair can displace the iodide, leading to rapid degradation.

Key Rule: this compound must always be isolated and stored as a salt (Hydroiodide or Hydrochloride).

StabilityMechanism FreeBase This compound (Free Base) Aziridinium Aziridinium Intermediate FreeBase->Aziridinium Intramolecular Attack (Fast) Polymer Polymerization/ Self-Alkylation FreeBase->Polymer Intermolecular Attack Salt This compound HI Salt FreeBase->Salt Acid (HX) Protonation

Figure 1: Stability logic. The free base is a transient species that rapidly degrades. Protonation (green path) is the only method to arrest this decay.

Route A: The Precision Method (Appel Reaction)

Best for: High-value intermediates, gram-scale synthesis, high purity requirements.

This route employs N-Boc protection to nullify amine nucleophilicity, followed by an Appel reaction. This method operates under neutral/mild conditions, preventing the elimination side-reactions common in acid reflux.

Protocol Workflow

Step 1: N-Protection (if starting from free amine)

  • Reagents: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc2O), Et3N, DCM.

  • Yield: >95%

  • Note: N-Boc-4-hydroxypiperidine is commercially available and recommended as the starting point.

Step 2: Iodination (Appel Reaction) [1]

  • Reagents: PPh3, Imidazole, Iodine (I2), DCM.[2]

  • Mechanism: SN2 inversion (OH → OPPh3+ → I).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

Detailed Experimental Procedure (Step 2)
ParameterSpecification
Substrate N-Boc-4-hydroxypiperidine (1.0 eq)
Reagent A Triphenylphosphine (PPh3) (1.3 eq)
Reagent B Imidazole (1.5 eq)
Reagent C Iodine (I2) (1.2 eq)
Solvent Dichloromethane (DCM) [Anhydrous]
Temp 0°C (Addition) → 23°C (Reaction)

Step-by-Step:

  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous DCM (200 mL) in a flame-dried flask under Argon.

  • Activation: Add PPh3 (16.9 g, 64.6 mmol) and Imidazole (5.07 g, 74.5 mmol). Stir until fully dissolved.

  • Iodination: Cool the mixture to 0°C . Add Iodine (15.1 g, 59.6 mmol) portion-wise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 18 hours. The solution will turn from dark violet to a pale yellow/orange suspension.

  • Workup: Dilute with Et2O (300 mL). Wash with 10% Na2S2O3 (to remove excess iodine), water, and brine.

  • Purification: Dry organic layer over Na2SO4. Concentrate. The residue will contain PPh3O (triphenylphosphine oxide). Triturate with cold hexanes to precipitate PPh3O. Filter and concentrate the filtrate to yield N-Boc-4-iodopiperidine as a colorless oil/solid.[2]

AppelWorkflow Start N-Boc-4-Hydroxypiperidine (DCM Solution) AddReagents Add PPh3 + Imidazole (Stir to Dissolve) Start->AddReagents Cool Cool to 0°C AddReagents->Cool AddIodine Add I2 Portion-wise (Exothermic Control) Cool->AddIodine React Stir 18h @ RT (SN2 Inversion) AddIodine->React Quench Quench: Na2S2O3 (aq) Remove excess I2 React->Quench Purify Triturate w/ Hexanes (Remove PPh3O) Quench->Purify Product N-Boc-4-Iodopiperidine Purify->Product

Figure 2: Workflow for the Appel Reaction. Note the critical temperature control during Iodine addition.

Route B: The Direct Method (Hydroiodic Acid Reflux)

Best for: Bulk scale, cost-sensitive projects, synthesis of the HI salt directly.

This method bypasses protection groups but requires rigorous safety protocols due to the use of concentrated HI.

Protocol Workflow
ParameterSpecification
Substrate 4-Hydroxypiperidine (1.0 eq)
Reagent Hydroiodic Acid (57% aq) (Excess, ~10 eq)
Solvent None (HI acts as solvent)
Temp Reflux (127°C)

Step-by-Step:

  • Charge: Place 4-hydroxypiperidine (10 g) in a round-bottom flask equipped with a reflux condenser.

  • Acidification: Cautiously add 57% Hydroiodic acid (HI) (60 mL). Warning: Significant exotherm. Fuming.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Concentration: Remove excess HI under reduced pressure (rotary evaporator with a caustic trap).

  • Crystallization: The residue is a dark oil. Dissolve in minimum hot ethanol and add Et2O or Acetone to induce crystallization.

  • Isolation: Filter the solid to obtain This compound hydroiodide .

Critical Control Point: Do not attempt to neutralize the salt to the free base in water. It will decompose.

Comparison of Methodologies

FeatureRoute A (Appel/Boc)Route B (HI Reflux)
Overall Yield 85-93%60-75%
Purity High (>98%)Moderate (traces of elimination product)
Safety Moderate (DCM, Iodine)High Hazard (Corrosive HI, Fumes)
Atom Economy Low (PPh3O waste)High
Selectivity Excellent (SN2 inversion)Good (Thermodynamic control)
Final Form N-Boc IntermediateHI Salt

References

  • Appel Reaction Protocol: Source: ChemicalBook & Organic Chemistry Portal. "Synthesis of N-Boc-4-iodopiperidine."
  • Stability of Aziridinium Ions

    • Title: Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidines.[3]

    • Source: ResearchG
    • URL:[Link]

  • Industrial Preparation (Analogous HBr/HI routes)
  • Safety Data (this compound)

    • Title: Tert-butyl this compound-1-carboxyl
    • Source: PubChem.[4]

    • URL:[Link]

Sources

tert-Butyl 4-iodopiperidine-1-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl 4-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of tert-Butyl this compound-1-carboxylate, a pivotal building block in modern medicinal chemistry and organic synthesis. We delve into its fundamental properties, establish a validated synthesis protocol with mechanistic insights, and explore its critical applications in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists engaged in drug discovery, offering both foundational knowledge and actionable methodologies.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to scientific rigor. The compound of focus is systematically named according to IUPAC standards, though it is frequently referenced in literature and commercial catalogs by several synonyms.

  • IUPAC Name : tert-butyl this compound-1-carboxylate[1][2]

  • CAS Number : 301673-14-3[1]

  • Common Synonyms : N-Boc-4-iodopiperidine, 1-Boc-4-iodopiperidine, 1-(tert-Butoxycarbonyl)-4-iodopiperidine, this compound-1-carboxylic acid tert-butyl ester[1][3]

  • Molecular Formula : C₁₀H₁₈INO₂[1][4]

  • InChIKey : YFWQFKUQVJNPKP-UHFFFAOYSA-N[1][3]

The structure features a piperidine ring, a common scaffold in pharmaceuticals, where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.[5] This protecting group enhances stability and solubility while allowing for controlled, subsequent deprotection under acidic conditions.[5][6] The iodine atom at the 4-position serves as an excellent leaving group, making the molecule a versatile substrate for a variety of nucleophilic substitution and metal-catalyzed cross-coupling reactions.[5]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key physicochemical data for tert-Butyl this compound-1-carboxylate are summarized below.

PropertyValueSource(s)
Molecular Weight 311.16 g/mol [1][4]
Appearance White to pale brown crystalline powder or low melting solid[2][3]
Melting Point 35-38 °C[3]
Boiling Point 318.8 ± 35.0 °C (Predicted)[3]
Density 1.50 ± 0.1 g/cm³ (Predicted)[3][7]
Solubility Slightly soluble in water; Soluble in methanol and dichloromethane[3]
Stability Light sensitive; stable under recommended storage conditions[3][4]
Safety and Handling

This compound is classified as hazardous and requires careful handling.[4]

  • Hazard Statements : Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

  • Storage : It should be stored in a tightly sealed container in a dry, dark place, preferably refrigerated at 2-8°C to maintain its integrity.[3]

  • Personal Protective Equipment (PPE) : Always wear suitable protective clothing, gloves, and eye/face protection when handling this material.[7]

Synthesis: A Validated Protocol and Mechanistic Rationale

The most common and efficient synthesis of tert-Butyl this compound-1-carboxylate involves the iodination of its hydroxyl precursor, N-Boc-4-hydroxypiperidine.[3] This transformation is typically achieved via an Appel-type reaction.

Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[3]

Starting Material : N-Boc-4-hydroxypiperidine Reagents : Triphenylphosphine (PPh₃), Imidazole, Iodine (I₂), Dichloromethane (DCM), Diethyl ether.

Step-by-Step Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq, e.g., 10.0 g, 49.7 mmol) in anhydrous dichloromethane (200 mL), add triphenylphosphine (1.3 eq, 64.6 mmol) and imidazole (1.5 eq, 74.5 mmol).[3]

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add iodine (1.2 eq, 59.6 mmol) in portions, ensuring the temperature remains low.[3] The reaction will typically turn from colorless to a dark brown/purple color.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.[3]

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.[3]

  • Combine the organic layers and wash sequentially with water and saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate.[3]

  • Filter and concentrate the solution under reduced pressure to yield a crude residue.

  • To remove byproducts (triphenylphosphine oxide), triturate the residue with hexane. Filter the mixture.

  • Concentrate the filtrate under reduced pressure to afford the final product, tert-Butyl this compound-1-carboxylate, typically as a colorless oil or low-melting solid.[3]

Rationale and Mechanistic Insight

The choice of reagents is critical for the success of this synthesis.

  • Triphenylphosphine and Iodine : These reagents form the key reactive intermediate, diiodotriphenylphosphorane (Ph₃PI₂). This species activates the hydroxyl group of the starting material by forming a phosphonium salt, which is an excellent leaving group.

  • Imidazole : Imidazole serves a dual purpose. It acts as a mild base to neutralize the HI byproduct generated during the reaction, preventing potential side reactions. It also can act as a nucleophilic catalyst to facilitate the formation of the key intermediate.

  • Causality : This one-pot procedure is highly efficient because it directly converts a stable and readily available alcohol into a reactive alkyl iodide without harsh conditions. The workup is designed to efficiently remove the primary byproduct, triphenylphosphine oxide, which has low solubility in hexane, allowing for purification by simple trituration and filtration.

Synthesis Workflow Diagram

Synthesis_Workflow Start N-Boc-4-hydroxypiperidine Reagents ReagentsPPh₃, Imidazole, I₂DCM, 0°C to RT Reaction Appel Reaction (Iodination) Start->Reaction Reagents->Reaction Activation & Substitution Workup Aqueous WorkupExtraction & Washing Reaction->Workup Quenching Purification PurificationTrituration with Hexane Workup->Purification Crude Product Product tert-Butyl This compound-1-carboxylate Purification->Product Pure Product

Caption: Workflow for the synthesis of the target compound.

Core Applications in Drug Discovery

tert-Butyl this compound-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate.[7] Its utility stems from the strategic combination of the Boc-protected nitrogen and the reactive C-I bond.[5]

A Versatile Piperidine Scaffold Introducer

The piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties like aqueous solubility and metabolic stability.[6] This reagent provides a reliable method to introduce the N-Boc-piperidine-4-yl fragment into a target molecule. The iodine at the 4-position allows for the formation of a new carbon-carbon or carbon-heteroatom bond.

Key Substrate for Coupling Reactions

The C(sp³)-I bond is amenable to various metal-catalyzed cross-coupling reactions, which are cornerstones of modern drug synthesis.

  • Iron- and Cobalt-Catalyzed Arylation : This compound is used in coupling reactions with Grignard reagents, enabling the synthesis of 4-arylpiperidines.[3][8] These structures are central to many CNS agents and other therapeutics.

  • Nucleophilic Substitution : The iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to create diverse libraries of 4-substituted piperidines for structure-activity relationship (SAR) studies.

Role as a Foundational Building Block

The product of reactions involving this iodo-piperidine can be further elaborated. The Boc group can be easily removed with acid (e.g., TFA in DCM), revealing the secondary amine of the piperidine ring. This nitrogen can then be functionalized through N-alkylation, N-arylation, or acylation, enabling the rapid construction of complex drug candidates.[6] This strategy is employed in the synthesis of molecules targeting a range of biological entities, including kinase inhibitors and G-protein coupled receptors.[6]

Application Logic Diagram

Application_Flow Start tert-Butyl This compound-1-carboxylate Coupling Metal-Catalyzed Cross-Coupling (e.g., with Ar-MgBr) Start->Coupling Substitution Nucleophilic Substitution (e.g., with R-NH₂) Start->Substitution Intermediate_A 4-Aryl-N-Boc-piperidine Coupling->Intermediate_A Intermediate_B 4-Amino-N-Boc-piperidine Substitution->Intermediate_B Deprotection Boc Deprotection (Acidic Conditions) Intermediate_A->Deprotection Intermediate_B->Deprotection Final_Scaffold Functionalized Piperidine Scaffold Deprotection->Final_Scaffold Further Functionalization (e.g., N-Alkylation) API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Final_Scaffold->API

Caption: Role as a building block in drug development.

Conclusion

tert-Butyl this compound-1-carboxylate is a cornerstone reagent for medicinal chemists. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and exceptional versatility as a synthetic building block make it an indispensable tool. The strategic placement of the iodo group on the Boc-protected piperidine ring provides a robust handle for introducing this valuable scaffold into complex molecules, accelerating the discovery and development of next-generation therapeutics.

References

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate . IOP Conf. Series: Earth and Environmental Science 252. [Link]

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE . Organic Syntheses Procedure. [Link]

  • Tert-butyl this compound-1-carboxylate | C10H18INO2 . PubChem. [Link]

  • 1-Boc-4-AP . Wikipedia. [Link]

  • This compound-1-carboxylic acid tert-butyl ester . ChemBK. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Synthesis method of N-boc-4-hydroxypiperidine.

Sources

Technical Guide: Mass Spectrometry Characterization of 4-Iodopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 4-iodopiperidine and its protected derivatives (e.g., N-Boc-4-iodopiperidine) are critical synthons in medicinal chemistry, primarily utilized as electrophiles in Suzuki-Miyaura cross-coupling reactions to generate bioactive piperidine scaffolds.[1] The Challenge: The carbon-iodine (C–I) bond is inherently labile (


), leading to facile in-source fragmentation that often obscures the molecular ion (

or

). The Solution: This guide establishes a self-validating mass spectrometry workflow. By exploiting the unique negative mass defect of iodine and controlling ionization energies, researchers can confidently distinguish between oxidative impurities, de-iodinated byproducts, and the target scaffold.

Part 1: The Physicochemical Context

The Iodine Diagnostic (Mass Defect)

Unlike chlorine or bromine, iodine (


) is monoisotopic.[2][3][4][5][6][7] It lacks the characteristic 

isotope pattern used to identify other halogens. However, it possesses a distinct negative mass defect that serves as a high-fidelity filter in high-resolution MS (HRMS).[1]
  • Carbon (

    
    ): 
    
    
    
    (Standard)[1]
  • Hydrogen (

    
    ): 
    
    
    
    (Positive defect)[1]
  • Iodine (

    
    ): 
    
    
    
    (Significant negative defect)

Senior Scientist Insight: In a complex matrix (e.g., crude reaction mixture), organic impurities will cluster around a specific mass defect trendline (Kendrick Mass Defect). Iodinated species will fall significantly below this trendline. Use this to filter total ion chromatograms (TIC) when searching for trace iodinated impurities.[1]

Stability and Handling

This compound derivatives are prone to elimination (loss of HI) and nucleophilic substitution.[1] Samples should be prepared in acetonitrile (MeCN) rather than methanol to prevent methoxy-substitution artifacts during storage or ionization.[1]

Part 2: Ionization Strategy & Decision Matrix

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is dictated by the protection status of the piperidine nitrogen.

Diagram 1: Ionization Decision Matrix

IonizationStrategy Start Sample: this compound Derivative CheckN Is Nitrogen Protected? (e.g., N-Boc, N-Cbz) Start->CheckN ESI Method: ESI (Positive Mode) CheckN->ESI Yes (Polar) EI Method: EI (70 eV) or APCI CheckN->EI No (Non-polar/Free base) Adducts Expect: [M+H]+ and [M+Na]+ ESI->Adducts Issue1 Risk: In-source loss of Boc (-56) Adducts->Issue1 Frag Expect: Weak M+. Dominant fragment: [M-I]+ EI->Frag Issue2 Risk: Thermal degradation (HI loss) Frag->Issue2

Caption: Decision logic for selecting ionization modes based on N-protection status to maximize molecular ion survival.

Part 3: Fragmentation Mechanics (Case Study: N-Boc-4-iodopiperidine)

The fragmentation of N-Boc-4-iodopiperidine (MW ~311) under ESI-MS/MS conditions follows a predictable cascade. Understanding this allows for the differentiation of the parent compound from the de-iodinated impurity (piperidine derivative).

Key Mechanisms:

  • Boc Scission: Acid-catalyzed thermal cleavage of the tert-butyl group (loss of isobutylene, 56 Da) followed by decarboxylation (loss of

    
    , 44 Da).[1]
    
  • C–I Cleavage: Homolytic or heterolytic cleavage of the Carbon-Iodine bond.[1]

Diagram 2: Fragmentation Pathway

Fragmentation Parent [M+H]+ m/z 312 (N-Boc-4-iodo) Step1 [M+H - C4H8]+ m/z 256 (Carbamic acid) Parent->Step1 -56 Da (Isobutylene) Step2 [M+H - Boc]+ m/z 212 (4-iodopiperidinium) Step1->Step2 -44 Da (CO2) Step3a [C5H10N]+ m/z 84 (Tetrahydropyridine) Step2->Step3a -128 Da (HI elimination) Step3b [I]+ m/z 127 (Iodonium) Step2->Step3b C-I Cleavage

Caption: ESI-MS/MS fragmentation cascade of N-Boc-4-iodopiperidine showing sequential loss of protecting group and iodine.

Part 4: Self-Validating Experimental Protocol

This protocol is designed for the impurity profiling of this compound derivatives using LC-MS (Single Quad or Q-TOF).[1]

Reagents & Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

    • Reasoning: Ammonium formate buffers the pH to ensure consistent ionization of the piperidine nitrogen while minimizing sodium adduct formation which complicates spectra [1].

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

    • Reasoning: Methanol can act as a nucleophile in the source, potentially displacing the iodine. MeCN is aprotic and safer for labile halides.[1]

LC-MS Conditions
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse),

,

High surface area for retention of the hydrophobic Boc group.[1]
Flow Rate

Optimal for electrospray desolvation.[1]
Gradient 5% B to 95% B over 8 minSlow ramp prevents co-elution of de-iodinated impurities.[1]
Source Temp

(Max)
Critical: Excessive heat (

) promotes thermal degradation (HI loss) before detection.[1]
Cone Voltage

Keep low to preserve the molecular ion.
Data Analysis (The Validation Step)

To validate that a peak is indeed the iodinated target and not an impurity:

  • Check the Mass Defect: The accurate mass should be ~90–100 mDa lower than a non-iodinated analogue.

  • Check the Fragment: In MS/MS (or high fragmentation energy in-source), look for the

    
     peak (tetrahydropyridine) which results from the elimination of HI from the piperidine core [2].
    

Part 5: Quantitative Data Summary

The following table summarizes the characteristic ions observed for N-Boc-4-iodopiperidine (MW 311.16).

Ion Identitym/z (Theoretical)Relative Abundance (ESI+)Notes

312.04MediumOften suppressed by adducts.[1]

334.02HighDominant species in non-buffered solutions.[1]

212.00LowIndicates in-source fragmentation.[1]

645.05MediumDimer formation common at high concentrations.[1]
Fragment (HI loss) 84.08High (in MS/MS)Diagnostic for the piperidine ring after iodine loss.

References

  • Polisica.si. (2024).[1] Analytical Report: 4-Anilino-1-Boc-piperidine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018).[1] Mass spectrometry for characterization of homologous piperidine alkaloids. Retrieved from [Link][1]

  • American Chemical Society (ACS). (2009).[1] Passive and Active Fragment Ion Mass Defect Labeling: Distinct Proteomics Potential of Iodine-Based Reagents. Analytical Chemistry. Retrieved from [Link][1]

Sources

The Piperidine Pharmacophore: A Technical Guide to Strategic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the hierarchy of medicinal chemistry, the piperidine ring is not merely a common heterocycle; it is a privileged structure .[1][2] Its ubiquity in FDA-approved therapeutics—ranging from the historic analgesic Fentanyl to modern KRAS inhibitors like Sotorasib—stems from its unique conformational dynamics. Unlike the rigid phenyl ring or the planar pyridine, piperidine exists predominantly in a chair conformation, allowing substituents to adopt defined axial or equatorial orientations. This vectoral display of functional groups enables precise probing of biological binding pockets, making piperidine a cornerstone of Structure-Activity Relationship (SAR) studies.

This guide moves beyond basic textbook definitions to provide a strategic analysis of key piperidine building blocks, advanced synthetic protocols, and the regulatory landscape governing their use.

Strategic Building Blocks: A Functional Taxonomy

Selection of the starting material dictates the efficiency of the downstream medicinal chemistry campaign. We categorize these blocks by their substitution vector and synthetic utility.

The "Swiss Army Knife": 4-Piperidone Monohydrate
  • CAS: 40064-34-4

  • Utility: The C4 ketone is the most versatile handle on the ring. It allows for:

    • Reductive Amination: Access to 4-aminopiperidines (common linker strategy).

    • Spirocyclization: Formation of spiro-hydantoins or spiro-ethers via Bucherer-Bergs or Corey-Chaykovsky reactions.

    • Fischer Indolization: Synthesis of tetrahydro-gamma-carbolines.

  • Regulatory Note: As a precursor to Fentanyl, 4-piperidone is a List I Chemical in many jurisdictions (including the US DEA).[3] Strict chain-of-custody and end-user verification are required.

The Chiral Pool: (S)-Pipecolic Acid
  • CAS: 15101-37-8

  • Utility: A homologue of proline, this block introduces defined stereochemistry at the C2 position. It is critical for introducing conformational constraint in peptide mimetics.

  • Application: Used in the synthesis of local anesthetics and specific FKBP12 ligands.

The Linkers: Isonipecotic Acid Derivatives
  • CAS: 498-94-2 (Isonipecotic acid)

  • Utility: The C4-carboxylic acid provides a rigid linker that extends a pharmacophore approximately 5-6 Å from the basic nitrogen. This is ideal for reaching deep into GPCR binding pockets while maintaining a salt bridge interaction via the piperidine nitrogen.

Decision Logic: Selecting the Right Scaffold

The following decision tree illustrates the logical flow for selecting a piperidine building block based on the desired geometric vector of the target molecule.

PiperidineSelection Start Target Geometry Definition Vector Where is the functional vector needed? Start->Vector C4 C4 Position (Distal) Vector->C4 Distal C2 C2 Position (Proximal/Chiral) Vector->C2 Proximal C3 C3 Position (Lateral) Vector->C3 Lateral Ketone Need spirocycle or amine? C4->Ketone Chiral Is stereochemistry critical? C2->Chiral Nipecotic Select: Nipecotic Acid C3->Nipecotic Acid Need rigid linker? Ketone->Acid No Select_Piperidone Select: 4-Piperidone HCl Ketone->Select_Piperidone Yes Select_Isonipecotic Select: Isonipecotic Acid Acid->Select_Isonipecotic Yes Select_Pipecolic Select: (S)-Pipecolic Acid Chiral->Select_Pipecolic Yes Select_2Methyl Select: 2-Methylpiperidine Chiral->Select_2Methyl No

Figure 1: Strategic decision tree for selecting piperidine starting materials based on SAR vector requirements.

Advanced Synthetic Protocols

To ensure reproducibility and scientific integrity, the following protocols are detailed with mechanistic rationale. These are not generic recipes but optimized workflows for high-value intermediates.

Protocol A: Reductive Amination of N-Boc-4-Piperidone (The "Workhorse" Reaction)

Target: Synthesis of 4-substituted-aminopiperidines.[4] Rationale: Sodium triacetoxyborohydride (STAB) is preferred over cyanoborohydride due to lower toxicity and better functional group tolerance. Acetic acid is critical to catalyze imine formation.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) [Solvent]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under

    
    , dissolve N-Boc-4-piperidone and the amine in DCE (0.2 M concentration). Add AcOH. Stir at Room Temperature (RT) for 1 hour.
    
    • Checkpoint: Monitor by TLC. Formation of the imine is often visible; if the amine is aromatic, a color change (yellow/orange) is common.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Why? STAB releases acetic acid upon reaction; portion-wise addition controls the exotherm and gas evolution (

      
      ).
      
  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Quench: Quench with saturated aqueous

    
     until pH > 8.
    
    • Why? Basic pH ensures the product amine is deprotonated and partitions into the organic layer.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol B: Minisci-Type C-H Functionalization

Target: Direct alkylation of the piperidine ring at C2 (alpha-position). Rationale: Traditional lithiation (using s-BuLi/TMEDA) requires cryogenic conditions (-78°C). Modern photoredox or radical conditions allow this at ambient temperature, accessing "medicinal chemical space" previously difficult to reach.

Materials:

  • Piperidine derivative (protected, e.g., N-TFA-piperidine)[4]

  • Carboxylic Acid (Alkyl radical source)

  • Ammonium Persulfate

    
     (Oxidant)
    
  • Silver Nitrate

    
     (Catalyst)
    
  • DCM/Water biphasic system

Workflow Visualization:

MinisciReaction Substrate N-Protected Piperidine Addition Radical Addition to C2 Substrate->Addition Reagents R-COOH + AgNO3 + Persulfate Radical Alkyl Radical Generation (R•) Reagents->Radical Decarboxylation Radical->Addition Oxidation Re-aromatization/ Oxidation Addition->Oxidation Product 2-Substituted Piperidine Oxidation->Product

Figure 2: Mechanism of Silver-catalyzed Minisci C-H functionalization.

Case Study: Atogepant (Qulipta)

Drug Class: CGRP Receptor Antagonist (Migraine) Approval: FDA, 2021[4]

Structural Insight: Atogepant utilizes a highly complex piperidine-2-one scaffold.[4] This is a specific oxidation state of piperidine (a lactam).

  • Key Feature: The piperidine ring is fused in a spiro-configuration.

  • Significance: The piperidine-2-one serves as a rigid spacer that orients a trifluorophenyl group into a hydrophobic pocket of the CGRP receptor. This demonstrates that the piperidine scaffold is not just a passive linker but an active participant in defining the 3D pharmacophore.

  • Synthesis Note: The synthesis involves a dynamic kinetic resolution of a substituted piperidin-2-one, highlighting the importance of controlling the C5 and C6 stereocenters on the ring [1].

Quantitative Comparison of N-Protecting Groups

When manipulating the piperidine scaffold, the choice of N-protection is vital for orthogonality.

Protecting GroupStability (Acid)Stability (Base)Stability (Red)DeprotectionStrategic Use
Boc (tert-butyl carbamate)PoorExcellentGoodTFA or HClGeneral synthesis; stable to nucleophiles.
Cbz (benzyl carbamate)GoodModeratePoor

/Pd or HBr
When acid sensitivity is required elsewhere.
Fmoc (fluorenyl...)GoodPoorGoodPiperidine (20%)Peptide synthesis; orthogonal to Boc.
Bn (Benzyl)GoodGoodPoor

/Pd
Permanent protection until late stage.

References

  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Pharma Excipients. (2022). A comprehensive review of synthetic routes for recent approvals including Atogepant. Link

  • Piperidine: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. (2025). Analysis of piperidine's role in modulating lipophilicity and binding.[2] Link

  • Recent Advances in the Synthesis of Piperazines and Piperidines: Focus on C–H Functionalization. MDPI. (2021). Detailed review of photoredox and metal-catalyzed functionalization. Link

  • Designation of 4-Piperidone as a List I Chemical. Federal Register. (2023). Regulatory documentation regarding fentanyl precursor control. Link

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023). Review of chiral piperidine prevalence in drugs like Sotorasib. Link

Sources

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Alkynylpiperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique conformational properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in drug design. The introduction of an alkynyl group at the 4-position of the piperidine ring via the Sonogashira coupling reaction opens up a gateway to novel chemical space, enabling the synthesis of complex molecules with potential therapeutic applications.[1][2] This powerful carbon-carbon bond-forming reaction allows for the coupling of sp-hybridized carbons of terminal alkynes with sp2-hybridized carbons of aryl or vinyl halides, and in this case, the sp3-hybridized carbon of 4-iodopiperidine.[3][4][5]

The resulting 4-alkynylpiperidines serve as versatile intermediates that can be further elaborated to access a diverse range of molecular architectures.[1] This application note provides a comprehensive guide to the Sonogashira coupling of this compound, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and discussing critical parameters for successful execution and optimization.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.[3]

  • Transmetalation: The alkyne, activated by the copper catalyst, is transferred from the copper acetylide to the palladium center. This is often the rate-determining step.[5]

  • Reductive Elimination: The coupled product, 4-alkynylpiperidine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[5]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[3][5] This species is then ready for the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-I(L2) Pd0->PdII Oxidative Addition (this compound) Pd_alkyne R-Pd(II)-C≡CR'(L2) PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product_out 4-Alkynylpiperidine Pd_alkyne->Product_out CuI Cu(I)X Cu_alkyne [Cu-C≡CR'] Cu_alkyne->PdII (to Transmetalation) Alkyne H-C≡CR' Alkyne->Cu_alkyne + Cu(I)X, Base Base Base

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Sonogashira coupling of a protected this compound with a terminal alkyne. It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
N-Boc-4-iodopiperidine≥97%Commercially availableThe Boc protecting group is common, but others can be used.
Terminal Alkyne≥98%Commercially availableEnsure purity, as impurities can poison the catalyst.[7]
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Catalyst gradeCommercially availableBoth are common choices.[5]
Copper(I) Iodide (CuI)≥98%Commercially availableUse a fresh bottle as it can degrade over time.[7]
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially availableShould be distilled and degassed.
Toluene or THFAnhydrous, ≥99.8%Commercially availableAnhydrous solvents are recommended.[6]
Nitrogen or Argon gasHigh purity---For maintaining an inert atmosphere.

Experimental Workflow:

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-iodopiperidine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) to the flask. Follow this with the addition of anhydrous, degassed triethylamine (2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the reactivity of the alkyne and any steric hindrance) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Optimization and Troubleshooting

Several factors can influence the success and efficiency of the Sonogashira coupling.

ParameterRecommendationRationale
Catalyst System For sterically demanding substrates, consider bulky phosphine ligands like P(t-Bu)₃.[9] N-heterocyclic carbene (NHC) palladium complexes can also be effective.[10]Ligand choice influences the stability and activity of the palladium catalyst.[9]
Solvent While THF and toluene are common, DMF or amine solvents like diethylamine can also be used.[4] The choice of solvent can impact reaction rates and yields.[11]Solvent polarity and coordinating ability can affect catalyst solubility and stability.[11]
Base Triethylamine is standard, but other bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ or Cs₂CO₃ can be employed, especially in copper-free systems.[4]The base neutralizes the hydrogen halide byproduct and facilitates the formation of the copper acetylide.[4]
Temperature Reactions with aryl iodides can often proceed at room temperature, while less reactive halides may require heating.[7] Microwave irradiation can sometimes accelerate the reaction.[12]Higher temperatures can overcome activation energy barriers but may also lead to catalyst decomposition.
Copper-Free Conditions To avoid the formation of diynes from alkyne homocoupling (Glaser coupling), a copper-free protocol can be advantageous.[5]Glaser coupling is a common side reaction promoted by oxygen and the copper catalyst.[5]

Common Issues and Solutions:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium and copper catalysts are fresh and have been stored properly.[7]

    • Poor Quality Reagents: Use pure starting materials and anhydrous, degassed solvents and bases.[7]

    • Incomplete Reaction: Increase the reaction time or temperature. Consider a more active catalyst system.

  • Formation of Black Precipitate (Palladium Black):

    • This indicates catalyst decomposition.[7] Ensure rigorous exclusion of air and use high-purity reagents. Some anecdotal evidence suggests certain solvents like THF may promote its formation.[7][13]

  • Alkyne Homocoupling (Glaser Coupling):

    • This side reaction is promoted by oxygen.[5] Ensure the reaction is performed under strictly anaerobic conditions. A copper-free protocol can also mitigate this issue.[5]

Applications in Drug Discovery

The Sonogashira coupling is a cornerstone reaction in the synthesis of pharmaceuticals and natural products.[4][14] Its ability to be performed under mild conditions makes it suitable for late-stage functionalization of complex molecules.[1][4] For instance, this methodology has been instrumental in the synthesis of compounds like SIB-1508Y (Altinicline), a nicotinic receptor agonist, and Tazarotene, used to treat psoriasis and acne.[4] The 4-alkynylpiperidine scaffold generated through this reaction is a valuable building block for creating novel chemical entities with potential therapeutic value.

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of 4-alkynylpiperidines, which are key intermediates in drug discovery and development. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and systematic optimization of reaction parameters are essential for achieving high yields and purity. By following the guidelines and protocols outlined in this application note, researchers can effectively leverage this powerful transformation to advance their synthetic endeavors.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • YouTube. Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • National Center for Biotechnology Information. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Spirocyclic Piperidines from 4-Iodopiperidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Piperidines in Modern Drug Discovery

The piperidine motif is the most prevalent nitrogen-containing heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration.[1] Within this critical class of compounds, spirocyclic piperidines have emerged as exceptionally valuable scaffolds in medicinal chemistry.[2] By introducing a spirocenter, these structures enforce a rigid, three-dimensional geometry that departs from the flat, sp²-rich architectures common in many legacy drugs.[2][3] This inherent three-dimensionality offers significant advantages:

  • Enhanced Target Engagement: The rigid framework can project functional groups into distinct vectors in three-dimensional space, enabling more precise and potent interactions with complex protein targets.[3]

  • Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons generally correlates with improved solubility, a key factor in bioavailability.[3][4]

  • Novel Chemical Space: The exploration of unique spirocyclic architectures provides opportunities to secure novel intellectual property and overcome challenges associated with existing pharmacophores.[3]

This guide provides a detailed technical overview of two powerful and mechanistically distinct strategies for the synthesis of spirocyclic piperidines, utilizing the readily accessible and highly versatile building block, 4-iodopiperidine. We will explore both a classic palladium-catalyzed intramolecular Heck reaction and a modern, metal-free photoredox-mediated radical cyclization, offering researchers a choice between well-established and cutting-edge methodologies.

General Synthetic Workflow Overview

The overarching strategy involves a two-stage process. First, the this compound core is functionalized, typically at the nitrogen atom, with a tether containing a reactive unsaturated moiety (an alkene). In the second, key step, an intramolecular cyclization is triggered to form the spirocyclic C-C bond at the C4 position of the piperidine.

G A This compound (Starting Material) B N-Functionalization (Alkylation/Acylation) A->B Add tether with alkene C Cyclization Precursor B->C D Key Intramolecular C-C Bond Formation C->D Pd-Catalysis or Photoredox Catalysis E Spirocyclic Piperidine (Target Scaffold) D->E

Caption: High-level workflow for spirocyclic piperidine synthesis.

Strategy 1: Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a robust and reliable method for constructing carbocycles and heterocycles, including sterically congested quaternary centers like those found in spirocycles.[5][6][7] The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it a cornerstone of complex molecule synthesis.[5]

Mechanistic Rationale

The power of this reaction lies in its predictable catalytic cycle, which efficiently couples an organohalide (the 4-iodo group) with an alkene. Understanding this mechanism is crucial for troubleshooting and optimization. The generally accepted "neutral" pathway involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, inserts into the carbon-iodine bond of the piperidine precursor, forming a Pd(II)-alkyl intermediate.

  • Migratory Insertion: The tethered alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond. This is the critical C-C bond-forming step. For the formation of five- and six-membered rings, this insertion almost always proceeds in an exo fashion, which is essential for creating the spirocyclic junction.[8]

  • β-Hydride Elimination & Reductive Elimination: A hydrogen atom from a carbon adjacent to the new Pd-C bond is eliminated, forming a palladium-hydride species and the product alkene. The Pd(0) catalyst is then regenerated by reductive elimination of HI, which is neutralized by a stoichiometric base.

G pd0 L₂Pd(0) pd2_alkyl L₂(R)Pd(II)-I pd0->pd2_alkyl Oxidative Addition (+ R-I) pd2_alkene [L(R)Pd(II)-I (alkene)] pd2_alkyl->pd2_alkene Ligand Dissociation & Alkene Coordination pd2_spiro L₂Pd(II)-Spiro -I pd2_alkene->pd2_spiro Migratory Insertion (exo-cyclization) pd2_spiro->pd0 β-Hydride Elimination & Reductive Elimination (+ Base, - HB⁺I⁻)

Caption: Catalytic cycle of the Intramolecular Heck Reaction.

Experimental Design and Causality
  • Precursor Synthesis: The synthesis begins with the N-alkylation of a protected this compound (e.g., N-Boc-4-iodopiperidine) with an appropriate aryl or vinyl halide tether. For instance, coupling with o-iodoaniline derivatives can lead to precursors for spiro[piperidine-4,3'-indoline] systems.[9]

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Simple triphenylphosphine (PPh₃) is often sufficient, but for asymmetric syntheses, chiral ligands like (R)-BINAP are employed to generate stereocenters with high enantioselectivity.

  • Base and Additives: A base, such as triethylamine (NEt₃) or potassium carbonate (K₂CO₃), is essential to neutralize the HI generated and regenerate the Pd(0) catalyst. In some cases, silver salts (e.g., Ag₃PO₄) are added. These additives act as halide scavengers, pushing the reaction toward a "cationic pathway" which can accelerate the reaction and sometimes alter selectivity.[8]

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to dissolve the polar reactants and catalyst components.

Protocol: Synthesis of a Spiro-Oxindole Piperidine via Intramolecular Heck Reaction

This protocol is a representative example for the synthesis of a spiro[piperidine-4,3'-oxindole] scaffold, a privileged structure in medicinal chemistry.

Step 1: Precursor Synthesis (N-Arylation)

  • To a solution of N-Boc-4-iodopiperidine (1.0 equiv) and 2-amino-N-allyl-benzamide (1.1 equiv) in anhydrous dioxane, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the Heck precursor.

Step 2: Intramolecular Heck Cyclization

  • In a dry Schlenk flask, dissolve the precursor (1.0 equiv) in anhydrous DMF.

  • Add Pd(OAc)₂ (0.1 equiv), PPh₃ (0.2 equiv), and triethylamine (3.0 equiv).

  • Degas the solution with argon for 20 minutes.

  • Heat the reaction to 90 °C and stir for 8-12 hours until starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove DMF.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired spirocyclic product.

ParameterTypical Conditions for Intramolecular Heck Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (2-10 mol%)
Ligand PPh₃, P(o-tol)₃, BINAP (for asymmetric)
Base K₂CO₃, Cs₂CO₃, NEt₃, PMP
Solvent DMF, Acetonitrile, THF, Dioxane
Temperature 80 - 120 °C
Typical Yields 50 - 90%

Strategy 2: Photoredox-Mediated Radical Cyclization

As the pharmaceutical industry moves towards greener and more sustainable chemistry, photoredox catalysis has emerged as a powerful alternative for C-C bond formation.[1] This approach avoids the use of precious metals and often proceeds under exceptionally mild conditions (room temperature, visible light), offering a significant advantage over high-temperature Heck reactions.[1]

Mechanistic Rationale

This strategy harnesses the energy of visible light to generate a highly reactive radical species from the this compound precursor.

  • Photoexcitation: An organic photoredox catalyst (PC) absorbs a photon of light, promoting it to an excited state (PC*). This excited state is a potent single-electron reductant.

  • Single Electron Transfer (SET): The excited catalyst (PC*) transfers an electron to the C-I bond of the piperidine precursor. This reductive quenching of the catalyst generates a radical anion, which rapidly fragments to release an iodide ion and the key C4-centered piperidinyl radical.

  • Radical Cyclization: The generated radical undergoes a rapid intramolecular addition to the tethered alkene. This cyclization follows predictable regiochemical pathways, typically favoring a 5-exo-trig closure to form the spirocyclic system.

  • Radical Termination/Propagation: The newly formed spirocyclic radical is quenched via Hydrogen Atom Transfer (HAT) from a suitable donor (often the amine reductant or the solvent), yielding the final product and regenerating the catalyst's ground state to continue the cycle.[1]

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_star->PC Precursor R-I Precursor Radical R• Radical Precursor->Radical SET from PC* Spiro_Radical Spiro-Radical Radical->Spiro_Radical 5-exo-trig Cyclization Product Product (Spiro-H) Spiro_Radical->Product HAT Amine Amine Reductant (e.g., Et₃N) Amine_Radical Amine•⁺ Amine->Amine_Radical Quenches PC⁺

Caption: Mechanism of photoredox-mediated radical cyclization.

Experimental Design and Causality
  • Photocatalyst: A strongly reducing organic photocatalyst is required. Many commercially available acridinium or phenazine-based dyes are suitable for this transformation.

  • Light Source: Simple, low-cost commercial blue LEDs are typically sufficient to excite the photocatalyst. This avoids the need for specialized, high-energy UV lamps.

  • Reductant: A tertiary amine, such as triethylamine or Hünig's base, often serves a dual role: it acts as a sacrificial reductant to regenerate the photocatalyst's ground state and can also be the terminal hydrogen atom donor.[1]

  • Solvent: Anhydrous and degassed solvents are critical to prevent quenching of the radical intermediates by oxygen. THF is a common choice as it can also participate in hydrogen atom transfer.[1]

Protocol: Synthesis of a Spiro-Piperidine via Photoredox Catalysis

This protocol describes a general, metal-free approach to spirocyclization.

  • To an oven-dried vial equipped with a magnetic stir bar, add the this compound precursor (1.0 equiv), an organic photocatalyst (e.g., 4CzIPN, 1-2 mol%), and a tertiary amine reductant (e.g., diisopropylethylamine, 3.0 equiv).

  • Add anhydrous, degassed solvent (e.g., THF or MeCN) via syringe.

  • Seal the vial and sparge the solution with argon for 15 minutes to remove all dissolved oxygen.

  • Place the vial approximately 5-10 cm from a blue LED light source (e.g., 450 nm). Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.

  • Irradiate for 16-24 hours at room temperature. Monitor reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate by rotary evaporation.[1]

  • Purify the crude residue by flash column chromatography to isolate the spirocyclic piperidine product.

ParameterTypical Conditions for Photoredox Cyclization
Catalyst Organic dyes (e.g., 4CzIPN, Mes-Acr-Me⁺) (1-5 mol%)
Light Source Blue LEDs (420-460 nm)
Reductant Et₃N, DIPEA
Solvent THF, MeCN, DMSO (Anhydrous, Degassed)
Temperature Room Temperature
Typical Yields 60 - 85%[1]

Conclusion

This compound serves as an outstanding starting point for the modular synthesis of medicinally relevant spirocyclic piperidines. Both the well-established intramolecular Heck reaction and modern photoredox catalysis provide powerful and complementary pathways to these valuable scaffolds. The choice of method can be guided by factors such as available equipment, desired functional group tolerance, and sustainability goals. The Heck reaction offers a vast literature precedent and predictable reactivity, while photoredox catalysis provides an exceptionally mild, metal-free alternative that aligns with the principles of green chemistry. By mastering these protocols, researchers in drug development can efficiently access novel three-dimensional structures poised for biological evaluation.

References

  • Piperidine Synthesis. (2025). DTIC.
  • Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. Retrieved from [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). BEPLS. Retrieved from [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. Retrieved from [Link]

  • Total Synthesis of (+)-Spiroindimicin A via Asymmetric Palladium-Catalyzed Spirocyclization. (2022). ChemRxiv. Retrieved from [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. Retrieved from [Link]

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2020). RSC Medicinal Chemistry. Retrieved from [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Retrieved from [Link]

  • Timeless Methods for Radical Cyclizations in Total Synthesis. (2013). Macmillan Group Meeting. Retrieved from [Link]

  • Intramolecular Heck reaction. Wikipedia. Retrieved from [Link]

  • Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. ARKIVOC. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2020). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of spiro[indoline-3,4'-piperidin]-2-ones 22b and 22d. ResearchGate. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. Retrieved from [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2023). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-arylation of 4-Iodopiperidine with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Piperidines

The N-aryl piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates targeting a wide array of diseases. Its prevalence stems from the favorable physicochemical properties imparted by the piperidine ring, such as improved solubility and metabolic stability, combined with the tunable electronic and steric properties of the aryl substituent. The synthesis of these structures is therefore a critical capability in drug discovery.

This guide provides a comprehensive overview and detailed protocols for the N-arylation of 4-iodopiperidine using arylboronic acids. This specific transformation is of particular interest as the product, an N-aryl-4-iodopiperidine, is a versatile building block. The C-I bond remains intact and available for subsequent cross-coupling reactions, allowing for the rapid diversification and synthesis of complex molecular architectures. We will explore the two primary catalytic systems for this transformation: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination, providing the causal logic behind experimental choices to empower researchers to optimize these reactions for their specific needs.

Part 1: Mechanistic Underpinnings and Catalyst System Selection

The choice between a copper or palladium catalyst is a critical decision point dictated by factors including substrate scope, cost, and operational simplicity. While both can be effective, they operate via distinct catalytic cycles.

The Chan-Lam N-Arylation: An Operationally Simple Approach

The copper-promoted Chan-Lam coupling is highly valued for its mild reaction conditions, tolerance for a variety of functional groups, and often, the ability to run the reaction open to the air.[1][2] This makes it an excellent first choice for screening and scale-up operations. The reaction mechanism is proposed to involve a Cu(II)/Cu(0) or a Cu(II)/Cu(III) cycle. The key steps involve the formation of a copper-amine complex, transmetalation with the boronic acid, and reductive elimination to forge the C-N bond.[3][4] The presence of an oxidant, often atmospheric oxygen, is crucial for regenerating the active Cu(II) catalyst.[5]

G CuII Cu(II) Catalyst AmineComplex [Cu(II)-Piperidine] Complex CuII->AmineComplex Transmetalation Transmetalation AmineComplex->Transmetalation CuIII_Intermediate [Aryl-Cu(III)-Piperidine] Intermediate Transmetalation->CuIII_Intermediate ReductiveElim Reductive Elimination CuIII_Intermediate->ReductiveElim Product N-Aryl Piperidine ReductiveElim->Product CuI Cu(I) ReductiveElim->CuI Oxidation Oxidation (e.g., Air) CuI->Oxidation Oxidation->CuII Catalyst Regeneration BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation Piperidine This compound Piperidine->CuII Coordination

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.

The Buchwald-Hartwig Amination: Power and Precision

Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, renowned for its broad substrate scope and high functional group tolerance.[1][6] While traditionally used to couple amines with aryl halides, variations of this reaction can be adapted for boronic acids. This system often requires an inert atmosphere and carefully selected phosphine ligands, which can increase cost and complexity.[7] However, for challenging substrates where Chan-Lam coupling may fail, the Buchwald-Hartwig reaction is an exceptionally powerful alternative. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond.[8][9]

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex [Ar-Pd(II)-X]-L Complex OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord PdII_Amido [Ar-Pd(II)-Piperidinyl]-L Complex AmineCoord->PdII_Amido ReductiveElim Reductive Elimination PdII_Amido->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product N-Aryl Piperidine ReductiveElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd Piperidine This compound + Base Piperidine->AmineCoord

Caption: General catalytic cycle for the Buchwald-Hartwig N-arylation.

Part 2: Experimental Protocols & Workflow

The following protocols are designed to be robust starting points for the N-arylation of this compound. Optimization of base, solvent, and temperature may be required for specific arylboronic acids.

Overall Experimental Workflow

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Arylpiperidine Motif

The 4-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for interacting with a wide range of biological targets. Consequently, the development of robust and efficient synthetic methods for accessing this important class of compounds is of paramount importance to the pharmaceutical industry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of the critical C(sp³)–C(sp²) bond that defines 4-arylpiperidines. This application note provides an in-depth guide to two of the most effective palladium-catalyzed methods for this transformation: the Suzuki-Miyaura coupling and the Negishi coupling. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to empower researchers in their drug discovery endeavors.

Mechanistic Insights: Understanding the Palladium Catalytic Cycles

The Suzuki-Miyaura and Negishi couplings, while both achieving the same overall transformation, proceed through distinct catalytic cycles involving different organometallic nucleophiles. A fundamental understanding of these cycles is crucial for troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[1] The reaction is prized for the operational simplicity and the generally low toxicity of the boron-containing reagents and byproducts.[2]

The catalytic cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical and can significantly impact the reaction rate and yield.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 4-arylpiperidine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation (R-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product aryl_halide Aryl Halide (Ar-X) boronic_ester Piperidinylboronic Ester (R-B(OR)₂) base Base

The Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophile.[4] A key advantage of this method is the high reactivity of organozinc compounds, which often allows for milder reaction conditions and exhibits excellent functional group tolerance.[5]

The catalytic cycle mirrors that of the Suzuki coupling in its fundamental steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organozinc reagent directly transfers the piperidinyl group to the palladium center. Unlike the Suzuki coupling, this step does not typically require activation by a base.

  • Reductive Elimination: The desired 4-arylpiperidine is formed, and the Pd(0) catalyst is regenerated.

Negishi_Cycle cluster_main Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation (R-ZnX) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product aryl_halide Aryl Halide (Ar-X) organozinc Piperidinylzinc Reagent (R-ZnX)

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 4-arylpiperidines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with an Aryl Bromide

This protocol is adapted from general procedures for Suzuki-Miyaura couplings and is suitable for a wide range of aryl bromides.[6][7]

Materials:

  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive pressure of inert gas.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the piperidine boronate ester.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpiperidine.

Protocol 2: Negishi Coupling of 4-(N-Boc-piperidyl)zinc Iodide with an Aryl Iodide

This protocol is based on the work of Corley et al. and provides a direct route to 4-arylpiperidines from 4-iodopiperidine.[8][9]

Materials:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Activated Zinc dust (1.5 equiv)

  • Iodine (catalytic amount)

  • Aryl iodide (1.1 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • SPhos (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

Part A: Preparation of the Organozinc Reagent

  • To a flame-dried round-bottom flask, add activated zinc dust.

  • Evacuate and backfill the flask with inert gas.

  • Add a small crystal of iodine to the zinc dust. The color should fade upon stirring, indicating activation.

  • Add a solution of N-Boc-4-iodopiperidine in anhydrous DMF to the activated zinc.

  • Heat the mixture to 50 °C and stir for 2-4 hours to form the organozinc reagent. The formation can be monitored by quenching an aliquot with acid and analyzing for the disappearance of the starting material by GC-MS.

Part B: The Cross-Coupling Reaction

  • In a separate flame-dried flask, add Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill with inert gas.

  • Add the aryl iodide, followed by anhydrous DMF.

  • Cool the solution of the organozinc reagent to 0 °C and slowly add it to the catalyst mixture via cannula.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants, Base (Suzuki), and Solvent inert Establish Inert Atmosphere (N₂ or Ar) start->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated 4-Arylpiperidine

Data Presentation: Substrate Scope and Yield Comparison

The choice between the Suzuki-Miyaura and Negishi couplings can depend on the specific substrates being used. The following table provides a comparative overview of reported yields for the synthesis of various 4-arylpiperidines using these two methods.

EntryCoupling MethodPiperidine DerivativeAryl HalideCatalyst/LigandBase/AdditiveYield (%)Reference
1NegishiN-Boc-4-piperidylzinc iodide4-IodoanisoleCl₂Pd(dppf)/CuI-95[8]
2NegishiN-Boc-4-piperidylzinc iodide4-IodotolueneCl₂Pd(dppf)/CuI-93[8]
3NegishiN-Boc-4-piperidylzinc iodide4-BromobenzonitrileCl₂Pd(dppf)/CuI-85[8]
4NegishiN-Boc-4-piperidylzinc iodide3-BromopyridineCl₂Pd(dppf)/CuI-78[8]
5SuzukiN-Boc-4-piperidinylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃88[6]
6SuzukiN-Boc-4-piperidinylboronic acid1-Bromo-4-nitrobenzenePd(dppf)Cl₂Na₂CO₃92[7]
7SuzukiN-Boc-4-piperidinylboronic acid2-BromothiophenePd(OAc)₂/SPhosK₃PO₄85[10]
8SuzukiN-Boc-4-piperidinylboronic acid4-ChlorotoluenePd(OAc)₂/XPhosK₃PO₄75[10]

Causality Behind Experimental Choices

  • Choice of Coupling Reaction: The Negishi coupling often provides higher yields for C(sp³)–C(sp²) bond formations due to the higher nucleophilicity of the organozinc reagent.[5] However, the air and moisture sensitivity of organozinc reagents can be a drawback. The Suzuki-Miyaura coupling, with its more stable and commercially available boronic acid derivatives, often presents a more practical and user-friendly option, especially for high-throughput synthesis.[11]

  • Ligand Selection: The choice of phosphine ligand is critical for a successful cross-coupling reaction. Bulky, electron-rich ligands such as SPhos and XPhos are often employed to promote the reductive elimination step and prevent β-hydride elimination, which can be a competing side reaction when working with sp³-hybridized organometallic partners.[12]

  • Base Selection (Suzuki-Miyaura): The base in a Suzuki-Miyaura coupling plays a crucial role in activating the boronic acid for transmetalation.[3] Inorganic bases like potassium carbonate and potassium phosphate are commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.

  • Additives (Negishi): In some Negishi couplings, the addition of copper(I) salts has been shown to accelerate the reaction, although the precise role of the copper co-catalyst is still a subject of investigation.[8]

Conclusion

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, offer powerful and versatile strategies for the synthesis of 4-arylpiperidines. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively apply these methods to accelerate the discovery and development of new therapeutics. The protocols and data presented in this application note provide a solid foundation for the successful implementation of these essential transformations in the modern medicinal chemistry laboratory.

References

  • Welch, C. J., et al. (2011). The Role of enabling technologies in the evolution of the modern pharmaceutical synthesis laboratory. TrAC Trends in Analytical Chemistry, 30(2), 295-305.
  • Chemler, S. R., & Sammakia, T. (2009). C-C Bond Formation via Cross-Coupling. In Comprehensive Organic Synthesis II (pp. 1-56). Elsevier.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Negishi, E. I. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 229-247). John Wiley & Sons, Inc.
  • Classical cross-coupling reactions are named on the basis of the type of nucleophile used. For example, a reaction that utilizes an organoborane nucleophile is known as a Suzuki-Miyaura reaction, while a reaction that involves an organozinc nucleophile is called a Negishi reaction. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Corley, E. G., Conrad, K., Murry, J. A., Savarin, C., Holko, J., & Boice, G. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry, 69(15), 5120–5123. [Link]

  • For the most part, Kumada and Suzuki-Miyaura cross-coupling have been the most popular approaches for living polymerization of aromatic monomers, but Negishi coupling has some specific advantages given the functional group tolerance and fast transmetalation of organozinc reagents. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. [Link]

  • A method has been developed to suppress the formation of impurities derived from the aryl group on the phosphorus atom of the ligand used in the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives. 4-Arylpyridine, a key substructure in several active pharmaceutical ingredients (API), is typically synthesized using this coupling reaction. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]

  • Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents | Organic Letters - ACS Publications. [Link]

  • In contrast, the Suzuki coupling using BF3K salts has broader reagent availability and showed good general reactivity for primary alkyl groups, regardless of functional groups. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC. [Link]

  • In these reactions, coupling reagents bearing strong electron-withdrawing or electron-donating substituents (e.g., NO2 and OMe) typically resulted in low yields of product 2. Palladium-Mediated Site-Selective C–H Bond Activation and Arylation of 9(10H)-Acridinone and Mechanistic Investigation: Stoichiometric and Catalytic Approaches | Organometallics - ACS Publications. [Link]

  • Initial experiments revealed that indolizine 1a indeed underwent arylation in the presence of different palladium sources in DMSO; however, a 3-fold excess with respect to arylbromide was required to attain high yields, and the reaction was rather sluggish, as it took 2 days for completion. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC - NIH. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. [Link]

  • An efficient palladium-catalyzed process has been developed for Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • The direct α-arylation of a protected 4-hydroxy piperidine via a one-pot Negishi cross-coupling reaction is described. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed. [Link]

  • We present a mild and efficient method for the arylation of N–H heteroarenes using a low-loading Pd/keYPhos catalyst (0.8 mol%). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Changing the relative position of the dibromide substitution on the aniline moiety, the Suzuki reaction could also occur at the para position of the C–H arylation, giving product 4o in 80% yield and 96% ee. Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands - PMC - NIH. [Link]

  • As shown in Scheme 1a, Pd(OAc)2 is known to catalyze ligand-directed C–H arylation via an 'ionic' mechanism involving 2e− oxidation of a palladacycle intermediate by Ar2I+. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC - NIH. [Link]

  • A general procedure for the synthesis of 4-arylpiperidines via the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates is presented. Direct Synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi Coupling of a 4-piperidylzinc Iodide With Aromatic Halides and Triflates - PubMed. [Link]

  • Substrate scope for Suzuki−Miyaura coupling reaction using the organic−inorganic hybrid gel at RT in water by mild shaking (0.1 mmol scale). Substrate scope for Suzuki−Miyaura coupling reaction using the... | Download Scientific Diagram - ResearchGate. [Link]

  • The stability and weak nucleophilic nature of organoboron compounds has made this reaction very practical. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • The Negishi coupling is a widely employed transition metal catalyzed cross-coupling reaction. Negishi coupling - Wikipedia. [Link]

Sources

Application Note: Advanced Protocols for [125I]-Radiolabeling of Piperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Piperidine moieties are ubiquitous pharmacophores in neuropharmacology, serving as the core scaffold for ligands targeting Sigma (


) receptors, Dopamine transporters (DAT), and Acetylcholinesterase (AChE). While Carbon-11 and Fluorine-18 are preferred for PET imaging, Iodine-125 ([125I])  remains the gold standard for in vitro binding assays and autoradiography due to its high specific activity (~2,200 Ci/mmol), amenable half-life (59.4 days), and Auger electron emission profile.

This guide details two distinct protocols for radiolabeling piperidine derivatives. We prioritize Oxidative Iododestannylation (Protocol A) as the superior method for generating carrier-free, regiospecific radioligands. We also provide a Direct Electrophilic Substitution method (Protocol B) for activated phenolic substrates.

Why Iododestannylation?

Direct iodination of the piperidine ring is chemically unfavorable and often leads to unstable products. Instead, the iodine is typically installed on an aromatic ring attached to the piperidine nitrogen or carbon scaffold.

  • Regiospecificity: The tributyltin (

    
    ) group directs the iodine to a specific carbon, preventing isomeric mixtures.
    
  • High Specific Activity: Because the precursor is chemically distinct from the product (Tin vs. Iodine), they can be separated by HPLC, yielding "No-Carrier-Added" (NCA) products approaching theoretical specific activity.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the decision matrix and the mechanism for the preferred Iododestannylation pathway.

G Start Target Piperidine Ligand Decision Structural Analysis Start->Decision PathA Route A: Aryl-Tin Precursor (Preferred) Decision->PathA Requires High SA & Regiocontrol PathB Route B: Activated Phenol (Alternative) Decision->PathB Has Phenol/Aniline & Low SA acceptable Mech_Sn Precursor: Ar-Sn(Bu)3 PathA->Mech_Sn Transition Ipso-Substitution (Wheland Intermediate) Mech_Sn->Transition + [125I]+ Oxidation Oxidation: [125I]- + Oxidant → [125I]+ Oxidation->Transition Product Final Product: [125I]-Ar-Piperidine + Bu3Sn+ Transition->Product - SnBu3+

Caption: Decision tree and mechanistic pathway for the oxidative iododestannylation of piperidine ligands.

Protocol A: Oxidative Iododestannylation (Gold Standard)

This protocol is optimized for piperidines such as 4-iodobenzamide derivatives (Sigma receptor ligands) or phenyltropanes (DAT ligands).

Reagents & Equipment
ComponentSpecificationPurpose
Radioisotope Na[125I] in 0.1M NaOH (Reductant-free)Source of radioiodine.[1][2][3] High concentration (>300 mCi/mL) preferred.
Precursor Tributylstannyl-piperidine derivativeDirects iodine to the specific aromatic site.
Oxidant Hydrogen Peroxide (30%) or Chloramine-TGenerates electrophilic iodonium (

) species.
Solvent Glacial Acetic Acid (HOAc)Provides acidic medium to depolymerize tin species and solubilize precursor.
Quench Sodium Metabisulfite (

)
Reduces unreacted iodine and oxidant.
Purification HPLC (C18 Column)Critical separation of toxic tin precursor from labeled product.
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In a V-vial, dissolve 50 µg of the tributyltin precursor in 20 µL of Ethanol (EtOH).

  • Add 50 µL of Glacial Acetic Acid. Note: The acidic environment is crucial for the destannylation mechanism.

  • Add 1–5 mCi (37–185 MBq) of Na[125I] solution.

Step 2: Initiation (Oxidation)

  • Add 10 µL of Hydrogen Peroxide (3% v/v freshly prepared) OR 10 µL of Chloramine-T (1 mg/mL in water).

    • Expert Insight: Use

      
       for electron-rich rings to avoid over-oxidation. Use Chloramine-T for deactivated rings (e.g., benzamides) to ensure sufficient electrophilic power.
      
  • Vortex gently and incubate at room temperature for 5–10 minutes .

    • Caution: Do not heat unless necessary; heat promotes volatility of molecular iodine (

      
      ).
      

Step 3: Quenching

  • Add 100 µL of Sodium Metabisulfite (10 mg/mL in water).

  • Wait 1 minute. The solution should turn from faint yellow (if visible) to clear.

  • Neutralize with Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH until pH is ~7.0 (check with micro-pH paper).
    

Step 4: HPLC Purification (Mandatory)

  • System: Reverse-phase C18 (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase: Isocratic or Gradient Acetonitrile:Water + 0.1% Trifluoroacetic acid (TFA).

    • Typical Gradient: 20% ACN to 80% ACN over 20 mins.

  • Separation Logic: The tributyltin precursor is highly lipophilic and will elute later than the iodinated product.

  • Collection: Collect the radioactive peak corresponding to the reference standard (non-radioactive iodinated compound).

Protocol B: Chloramine-T Direct Labeling (Activated Phenols)

Use this only for piperidines containing a phenol group (e.g., hydroxy-phenylpiperidines) where "Carrier-Added" labeling is acceptable.

Methodology
  • Buffer: Prepare 0.5M Phosphate Buffer (pH 7.5).

  • Reaction: Mix 10 µg precursor (in buffer) + 1 mCi Na[125I].

  • Oxidation: Add 10 µL Chloramine-T (1 mg/mL). React for 60 seconds .

    • Critical: Longer times cause oxidative damage to the piperidine nitrogen.

  • Quench: Add 20 µL Sodium Metabisulfite (2 mg/mL).

  • Purification: HPLC or C18 Sep-Pak cartridge.

Quality Control & Data Analysis

Determining Specific Activity (SA)

For Protocol A (Destannylation), the product is theoretically carrier-free. However, practical SA is determined by the mass of the product peak on HPLC (UV absorbance) vs. the radioactivity collected.



  • Target SA: >1,500 Ci/mmol.

  • Theoretical Max: ~2,175 Ci/mmol for [125I].

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<20%) Insufficient oxidant or pH too high.Ensure pH < 5 for destannylation; try Chloramine-T instead of

.
Broad HPLC Peaks Protonation of Piperidine Nitrogen.Add 0.1% TFA or Triethylamine to mobile phase to sharpen amine peaks.
Precursor Co-elution Lipophilicity similarity.Switch to a Phenyl-Hexyl column or use a shallower gradient.
Volatile Activity Formation of

gas.
Ensure adequate Metabisulfite quench before opening the vial.

Safety & Handling (The "Volatile Iodine" Rule)

Working with [125I] requires strict adherence to volatility controls.[4] Unlike [18F] or [11C], radioiodine can sublimate.

  • Double Containment: All reactions must occur in V-vials with septa. Never open a vial containing unquenched oxidant.

  • Charcoal Filters: Fume hoods must be equipped with activated charcoal filters to trap fugitive iodine.

  • Thyroid Blocking: Personnel should consider taking Potassium Iodide (KI) tablets (if permitted by institutional safety officer) or undergo regular thyroid bioassays.

References

  • Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals.[1][3][5][6] Compendium of radiopharmaceutical preparation. Springer .

  • Musachio, J. L., et al. (2020). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity Sigma Receptor Ligand.[7]Journal of Nuclear Medicine .

  • Kabalka, G. W., & Varma, R. S. (1989). The synthesis of radiolabeled compounds via organometallic intermediates.[6]Tetrahedron .

  • PerkinElmer (Revvity). (2023). Iodine-125 Radionuclide Safety Data Sheet.

  • Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy.[6][8]Chemical Society Reviews .

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Iodopiperidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Secondary Alkyl Halide Reactivity Subject: Troubleshooting Common Side Reactions & Yield Loss Support Tier: Level 3 (Senior Application Scientist)[1]

Overview: The Reactivity Profile

Welcome to the technical support hub for N-Boc-4-iodopiperidine (and its derivatives). This reagent is a critical scaffold for introducing the piperidine ring—a pharmacophore found in numerous GPCR ligands and kinase inhibitors.

However, as a secondary alkyl iodide , it suffers from a specific "reactivity triad" that causes 80% of experimental failures:

  • Elimination (E2): The iodine is on a secondary carbon with anti-periplanar

    
    -hydrogens, making it highly prone to elimination under basic conditions.[1]
    
  • 
    -Hydride Elimination:  In transition metal catalysis (Pd/Ni), the metal center often strips a hydrogen from the 
    
    
    
    -position, ejecting the alkene instead of the coupled product.[1]
  • Protodehalogenation: The iodine is replaced by a hydrogen atom (reduction), often due to radical hydrogen abstraction.[1]

Module 1: The "Olefin" Trap (Elimination vs. Substitution)[1]

User Complaint: "I am trying to displace the iodide with a nucleophile (amine/thiol/alkoxide), but NMR shows a multiplet at 5.7–5.9 ppm and my mass spec shows [M-128]."

Diagnosis: You are observing E2 Elimination . The base used to deprotonate your nucleophile is acting as a Brønsted base against the piperidine ring, creating N-Boc-1,2,3,6-tetrahydropyridine (the "ene-product").[1]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Avoid:

,

,

Use:

,

, or

Strong, bulky bases favor E2 elimination.[1] Carbonates are often sufficient for thiols/phenols and reduce E2 competition.
Temperature Limit: < 60°CElimination has a higher activation energy than substitution (

). High heat favors elimination entropically.
Solvent Use: DMF, DMSO, or AcetonePolar aprotic solvents stabilize the transition state for

displacement.[1]
Nucleophile Increase Nucleophilicity Use the "softest" nucleophile possible (e.g., thiolates, azides).[1] Hard nucleophiles (alkoxides) favor elimination.[1]
Visualizing the Competition

The following diagram illustrates the bifurcation between the desired substitution and the unwanted elimination.

Elimination_vs_Substitution Start N-Boc-4-Iodopiperidine TS_SN2 Transition State (SN2) Backside Attack Start->TS_SN2 + Nucleophile TS_E2 Transition State (E2) Anti-Periplanar H-Abstraction Start->TS_E2 + Strong Base Base Base (B:) Product 4-Substituted Piperidine (Desired) TS_SN2->Product Inversion of Config SideProduct Tetrahydropyridine (Alkene) (Side Reaction) TS_E2->SideProduct Loss of HI

Caption: Kinetic competition between SN2 substitution (green path) and E2 elimination (red path) in secondary alkyl iodides.

Module 2: Cross-Coupling Failures (Pd/Ni Catalysis)

User Complaint: "My Negishi/Suzuki coupling failed. I see the starting material is gone, but I isolated the reduced piperidine (H instead of I) and some alkene."

Diagnosis: This is a classic


-Hydride Elimination  failure.[1]
  • Mechanism: After Oxidative Addition, the Pd(II)-alkyl species is unstable.[1] It rapidly eliminates a

    
    -hydrogen to form a Pd-H species and the alkene.[1]
    
  • Reduction: The Pd-H species can re-insert into the alkene in the reverse direction or reductively eliminate to form the protonated (reduced) piperidine.

Troubleshooting Protocol
ParameterOptimization StrategyWhy it works
Catalyst Metal Switch to Nickel (Ni) Ni-alkyl species are less prone to

-hydride elimination than Pd-alkyl species.[1] Ni often proceeds via a radical mechanism (SET) that avoids the sensitive M-C bond stability issues [1].
Ligand (Pd) Use: dppf, dtbpf, or XantphosBidentate ligands with large bite angles accelerate Reductive Elimination , forcing the coupling to happen before

-hydride elimination can occur [2].[1]
Ligand (Ni) Use: Pybox or TerpyridineFor Ni-catalyzed reductive cross-coupling (electrophile-electrophile), tridentate ligands stabilize the metal center.[1]
Temperature Lower is Better

-hydride elimination is thermally driven.[1] Run Negishi couplings at 0°C to RT if possible.
The Mechanistic Divergence

CrossCoupling_Pathways Cat Pd(0) / Ni(0) Catalyst OxAdd Oxidative Addition (LnM-Alkyl-I) Cat->OxAdd + 4-Iodopiperidine BetaElim β-Hydride Elimination OxAdd->BetaElim Fast (Pd) TransMet Transmetallation (+ R-M) OxAdd->TransMet Slow (Steric bulk) Alkene Alkene Side Product BetaElim->Alkene Product Release Reduction Reduced Alkane (H) BetaElim->Reduction Re-insertion/H-transfer RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product Cross-Coupled Product RedElim->Product

Caption: The "Death Valley" of secondary alkyl cross-coupling. The red diamond represents the critical failure point where β-hydride elimination outcompetes transmetallation.

Module 3: Synthesis & Reagent Stability

User Complaint: "My N-Boc-4-iodopiperidine turned purple/brown on the shelf."

Diagnosis: Homolytic cleavage of the C-I bond. Iodides are photosensitive. The purple color is elemental Iodine (


) released during decomposition. This autocatalyzes further decomposition.

Storage Protocol:

  • Purification: If brown, dissolve in

    
     and wash with 
    
    
    
    (thiosulfate) to remove
    
    
    , then re-concentrate.[1]
  • Stabilization: Store with a few strands of Copper wire (stabilizer) or silver wool if strictly necessary.

  • Environment: -20°C, under Argon, wrapped in foil.

FAQs

Q: Can I make this compound from 4-hydroxypiperidine using HI? A: No. Using aqueous HI will deprotect the Boc group (acidic conditions) and likely lead to polymerization or ring-opening.[1] Use Appel conditions (


) or displace a mesylate (

then

in Acetone).[1] Note that Appel conditions invert stereochemistry (not an issue for the achiral 4-position, but relevant for analogs).

Q: Why is Nickel preferred over Palladium for this specific substrate? A: Palladium relies on a 2-electron polar mechanism where the Pd-C bond is susceptible to


-elimination.[1] Nickel catalysts (especially with ligands like dtbbpy ) often operate via Single Electron Transfer (SET)  radical pathways.[1] The resulting alkyl radical recombines with the metal center faster than elimination occurs, or couples directly [3].[1]

Q: I see a "dimer" in my mass spec (M+M). What is this? A: This is Wurtz-type homocoupling (R-R).[1] It occurs when the organometallic reagent (e.g., the Zinc reagent in a Negishi coupling) reacts with itself or two alkyl iodides couple on the metal center.

  • Fix: Add the nucleophile slowly (syringe pump) to keep its concentration low relative to the catalyst.

References
  • Zultanski, S. L., & Fu, G. C. (2013).[1] Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated secondary alkyl halides: Amination with secondary amines. Journal of the American Chemical Society, 135(2), 624-627.[1]

  • Rudolph, A., et al. (2011).[1] Palladium-catalyzed cross-coupling reactions of secondary alkyl halides. Chemical Communications, 47, 133-135.[1]

  • Hu, X. (2011).[1] Nickel-catalyzed cross-coupling of non-activated alkyl halides: a mechanistic perspective. Chemical Science, 2, 1867-1886.[1]

Sources

Removing triphenylphosphine oxide from N-Boc-4-iodopiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Triphenylphosphine Oxide (TPPO) from Appel Reaction Mixtures Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Sticky" Problem of TPPO

You are likely synthesizing


-Boc-4-iodopiperidine  via an Appel-type iodination (using 

,

, and Imidazole) from the corresponding alcohol. While this reaction is robust, it generates a stoichiometric equivalent of Triphenylphosphine Oxide (TPPO) .[1]

TPPO is a notorious impurity.[1] It is highly polar yet lipophilic, often co-eluting with polar organic products on silica gel. Furthermore, for secondary alkyl iodides like your target, thermal stability is a concern; excessive heating during workup can lead to elimination, yielding the useless alkene byproduct (


-Boc-1,2,3,6-tetrahydropyridine).

This guide prioritizes purification strategies that balance TPPO removal efficiency with substrate stability .

Module 1: Solubility-Based Separation (The "Gentle" Approach)

Context: This is the first line of defense for small-to-medium scale (<10 g) reactions.


-Boc-4-iodopiperidine is soluble in non-polar solvents, whereas TPPO has very poor solubility in hexanes and cold ether.
Troubleshooting Q&A

Q: I tried triturating with hexanes, but I still see TPPO by NMR. What went wrong? A: You likely formed a "gummy" oil rather than a discrete precipitate. TPPO can form supersaturated solutions or amorphous oils that trap your product.

  • The Fix: Use a "Hybrid Trituration." Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) first (to break the crystal lattice), then slowly add 10 volumes of Hexanes or Diethyl Ether while stirring vigorously.

  • Critical Step: If an oil forms, add a seed crystal of TPPO (if available) or scratch the flask walls. Cool to -20°C overnight to force crystallization.

Q: My product is an oil. Is it supposed to be? A: Pure


-Boc-4-iodopiperidine is reported as a low-melting solid (mp ~80–82°C), but often isolated as a colorless oil due to trace solvent or impurities. If it is a viscous yellow oil, it likely contains significant TPPO.
Protocol: Optimized Trituration
  • Concentrate the reaction mixture to a thick residue.

  • Redissolve in minimal EtOAc or DCM (e.g., 1 mL per gram of crude).

  • Add Hexanes (10 mL per gram of crude) dropwise with rapid stirring.

  • A white precipitate (TPPO) should form.

  • Filtration: Filter through a sintered glass funnel. Wash the solid cake with cold hexanes.

  • Check: Analyze the filtrate by TLC. If TPPO remains, repeat the process.

Module 2: Chemical Complexation (The "Scalable" Solution)

Context: When trituration fails or scale increases (>10 g), physical separation isn't enough. We utilize the Lewis basicity of the phosphoryl oxygen (


) to form insoluble complexes with metal salts (

or

).

WARNING:


-Boc-4-iodopiperidine is sensitive to heat. The standard 

protocol requires reflux. Use the

modification for milder conditions.
Troubleshooting Q&A

Q: Which salt should I use:


 or 

?
A:
  • Use

    
      for this specific substrate. It works at room temperature in ethanol or EtOAc, minimizing the risk of thermal elimination of the iodide.
    
  • Use

    
      only if you strictly control the temperature (
    
    
    
    C). Standard
    
    
    protocols require reflux in toluene/THF, which may decompose your secondary iodide.

Q: The complex isn't precipitating. The solution is just cloudy. A: The stoichiometry or solvent is incorrect.

  • Stoichiometry: You need at least 2.0 equivalents of Metal Chloride relative to TPPO.

  • Solvent: The complex is most insoluble in EtOAc or Toluene . If you are using THF or Ethanol, the complex might be partially soluble. Dilute with a non-polar solvent (Hexanes) to force precipitation.

Protocol:

Complexation (Room Temperature)

Reference: Batesky, D. C. et al. J. Org. Chem. 2017.[2]

  • Dissolve the crude reaction mixture in Ethyl Acetate or Ethanol (approx. 5 mL/g).

  • Add

    
      (anhydrous, 2.0 equiv relative to expected TPPO).
    
    • Note: If using

      
       solution in ether, ensure the total solvent volume doesn't become too large.
      
  • Stir at Room Temperature for 2–4 hours. A bulky white solid [

    
    ] will form.
    
  • Filtration: Filter the solid.

    • Self-Validating Step: The filtrate should be clear. If cloudy, stir longer or add a small amount of hexanes.

  • Wash: Wash the filtrate with water/brine to remove excess

    
    .
    
Module 3: Chromatographic Strategy

Context: If you must column the product, TPPO can "streak" and contaminate fractions.

Troubleshooting Q&A

Q: TPPO is co-eluting with my product on the column. How do I separate them? A: TPPO tails significantly on silica.

  • Solid Load: Never liquid load crude mixtures containing TPPO. Dissolve in DCM, add silica, evaporate to dryness, and load the powder. This tightens the bands.

  • Eluent: Use a gradient of Hexanes:Ether rather than Hexanes:EtOAc. TPPO is less soluble in ether, retarding its movement on silica relative to the iodide.

Module 4: Stability & Side Reactions

Context: The most common "phantom" impurity in this synthesis is the elimination product.

Visualizing the Risk

EliminationRisk Substrate N-Boc-4-piperidinol Reaction Appel Reaction (PPh3, I2, Imidazole) Substrate->Reaction Target N-Boc-4-iodopiperidine (Target) Reaction->Target Substitution (SN2) Impurity N-Boc-1,2,3,6-tetrahydropyridine (Alkene Impurity) Target->Impurity Elimination (E2) Heat or Strong Base

Caption: Thermal instability of the secondary iodide leads to elimination. Avoid high-temperature workups.

Q: I see a new spot on TLC just above my product. Is this TPPO? A: Likely not. TPPO usually runs lower (more polar). A spot running higher (less polar) than the iodide is likely the alkene elimination product .

  • Cause: Heating during rotary evaporation or refluxing during the

    
     step.
    
  • Prevention: Keep water bath temperatures

    
    C. Neutralize any excess imidazole immediately with a dilute acid wash (0.5 M HCl) or buffer, as imidazole can act as a base to promote elimination.
    
Summary of Quantitative Data
MethodTPPO Removal EfficiencyProduct Yield ImpactThermal RiskRecommended For
Trituration (Hex/Et2O) Moderate (80-90%)Low (Product stays in solution)LowSmall scale (<5g)

Reflux
High (>98%)High (Risk of degradation)High Stable primary halides only

Room Temp
High (>95%)LowLow N-Boc-4-iodopiperidine
Chromatography High (100%)Moderate (Loss on column)LowFinal polishing
References
  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2] Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.[2]

  • Moschetta, E. G. et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development, 2024 .

  • Merkul, E. et al. "Three-Component Synthesis of N-Boc-4-iodopyrroles..."[3] Organic Letters, 2009 , 11(11), 2269-2272.[3] (Demonstrates N-Boc-iodide stability considerations).

Sources

Technical Support Center: 4-Iodopiperidine Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Topic: Light Sensitivity, Degradation, and Storage Protocols for 4-Iodopiperidine Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Stability Paradox

You are likely accessing this guide because your white crystalline solid has turned yellow, or your cross-coupling reaction failed inexplicably.

This compound is a critical scaffold in medicinal chemistry, particularly for synthesizing muscarinic antagonists and antihistamines. However, it possesses a "stability paradox": the very C–I bond that makes it a versatile electrophile for cross-coupling (Suzuki, Sonogashira) also renders it highly susceptible to photolytic cleavage.

This guide deconstructs the degradation mechanism and provides field-proven protocols to salvage your material and protect your experiments.

Module 1: Diagnostic & Troubleshooting (FAQs)

Q1: My this compound HCl has turned from white to yellow/brown. Is it usable?

Verdict: Conditionally Usable. Root Cause: The yellow discoloration is elemental iodine (


), liberated by the homolytic cleavage of the C–I bond. This is a radical chain reaction triggered by UV/visible light.
Action: 
  • Trace Yellow: If the color is faint (off-white), the purity is likely

    
    . You can use it directly for robust reactions (e.g., nucleophilic substitution) but not for sensitive metal-catalyzed couplings where 
    
    
    
    acts as a catalyst poison.
  • Dark Brown: Significant degradation has occurred.[1][2][3] You must purify the compound (see Protocol A below).

Q2: I see "missing" peaks in my NMR, but the mass spec looks correct.

Verdict: Paramagnetic Broadening. Root Cause: If your sample contains free iodine radicals or trace metallic iodine, these paramagnetic species cause severe line broadening in


 NMR, effectively "erasing" multiplets or merging them into the baseline.
Action:  Perform a "mini-workup" on your NMR sample: Shake the 

solution with a drop of aqueous sodium thiosulfate, separate layers, and re-run the NMR.
Q3: Can I store this compound as a free base?

Verdict: Critical Risk. Reasoning: The free base is significantly less stable than the hydrochloride salt. The secondary amine in the free base is nucleophilic and can attack the C-4 position of another molecule (intermolecular


), leading to dimerization or polymerization. Additionally, the free base is prone to oxidation.
Action:  Always convert the free base to the HCl salt for storage longer than 24 hours.

Module 2: The Degradation Mechanism

Understanding the mechanism is the only way to prevent it. The Carbon-Iodine bond energy is relatively weak (~50–60 kcal/mol), making it susceptible to homolysis by ambient light photons.

Visualizing the Pathway

The following diagram illustrates how light triggers the release of iodine and the formation of impurities (dimers and reduced piperidine).

DegradationPathway Substrate This compound ExcitedState Excited State (C-I Vibration) Substrate->ExcitedState hv (Light) RadicalPair Radical Pair (Piperidinyl• + I•) ExcitedState->RadicalPair Homolysis Iodine I2 (Yellow Color) RadicalPair->Iodine Recombination Reduced Piperidine (H-Abstraction) RadicalPair->Reduced Solvent H• Dimer 4,4'-Bipiperidine (Dimerization) RadicalPair->Dimer Dimerization

Figure 1: Photolytic degradation pathway of this compound. The formation of the radical pair leads to iodine liberation (color change) and irreversible byproducts.

Module 3: Storage & Handling Protocols

The following matrix defines the mandatory conditions for maintaining reagent integrity.

ParameterSalt Form (HCl/HBr) Free Base Reasoning
Primary Storage Amber Glass VialAmber Glass + Parafilm/Teflon TapeBlocks UV/Vis light to prevent photolysis.
Temperature 2°C to 8°C-20°C (Freezer)Thermal energy can accelerate radical propagation in the free base.
Atmosphere Tightly cappedInert (Argon/Nitrogen)Oxygen promotes radical chain oxidation in the free base.
Shelf Life 12–18 Months< 1 WeekThe free base undergoes self-alkylation (

).
Handling Benchtop (Briefly)Dark/Red LightMinimizes photon exposure during weighing.

Module 4: Recovery & Synthesis Protocols

Protocol A: Purification of Degraded (Yellow) Material

Use this when the material is brown/yellow but valuable enough to save.

  • Dissolution: Dissolve the degraded this compound salt in a minimal amount of cold water.

  • Basification: Carefully adjust pH to ~10 using saturated

    
     (Keep cold: 
    
    
    
    ).
  • Extraction: Extract immediately with Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • The "Fix": Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) .
    
    • Observation: The organic layer will instantly turn from brown to clear as

      
       is reduced to water-soluble iodide (
      
      
      
      ).
  • Re-salting: Dry the organic layer (

    
    ), filter, and treat with 
    
    
    
    in dioxane/ether to precipitate the pure white salt.
Protocol B: Handling in Cross-Coupling Reactions

Use this for Suzuki, Sonogashira, or Negishi couplings.

  • Degassing is Critical: Oxygen acts as a radical initiator in the presence of light. You must sparge your solvent with Argon/Nitrogen for at least 15 minutes.

  • Foil Wrap: Wrap the reaction flask in aluminum foil before adding the catalyst.

  • Catalyst Choice: If using Pd(0), be aware that free

    
     (impurity) oxidizes Pd(0) to Pd(II) prematurely, altering the catalytic cycle. Add a scavenger (like CuI in Sonogashira) or ensure the starting material is white.
    
Decision Tree: Synthesis Planning

HandlingWorkflow Start Start: this compound Handling CheckColor Check Color Start->CheckColor White White Solid CheckColor->White Yellow Yellow/Brown CheckColor->Yellow ActionUse Use Directly (Protect from Light) White->ActionUse ReactionType Reaction Sensitivity? Yellow->ReactionType Robust Robust (e.g., SN2) ReactionType->Robust Low Sensitivity Sensitive Sensitive (Pd-Catalysis) ReactionType->Sensitive High Sensitivity Robust->ActionUse Acceptable Risk ActionWash Thiosulfate Wash (Protocol A) Sensitive->ActionWash Mandatory

Figure 2: Decision matrix for handling this compound based on physical appearance and reaction type.

References

  • Photodegradation Mechanisms: Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. (Discusses analogous photosensitivity in heterocyclic drugs). ResearchGate. Link

  • C-I Bond Cleavage: The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. (Detailed mechanism of C-I homolysis). RSC Chemical Science. Link

  • Salt vs. Free Base Stability: Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.[4][5] (Foundational data on salt stability vs free base). PubMed. Link

  • Handling Guidelines: 4-Piperidinopiperidine Safety Data Sheet. (General handling for piperidine derivatives).[6] ChemicalBook. Link

  • Photoredox Context: Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides. (Contextualizes the ease of C-I cleavage under visible light). MDPI. Link

Sources

Scale-up challenges for reactions involving 4-iodopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for 4-Iodopiperidine Reactions

Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Safety Brief

WARNING: Instability Alert this compound is a secondary alkyl iodide with a secondary amine handle. It is chemically "schizophrenic"—it contains both a nucleophile (the amine) and an electrophile (the alkyl iodide).

  • The Golden Rule: Never store this compound as a free base. It will self-polymerize via intermolecular

    
     reactions or undergo elimination to form volatile enamines.
    
  • Storage Standard: Always maintain as the Hydrochloride (HCl) or Hydroiodide (HI) salt, or as the N-protected carbamate (e.g., N-Boc-4-iodopiperidine).

  • Light Sensitivity: The C–I bond is weak (

    
    50 kcal/mol). Exposure to light liberates iodine radicals (
    
    
    
    ), turning the material brown/purple and initiating chain decomposition.

Material Integrity & Storage

Q: My white this compound salt has turned yellow/brown. Is it usable?

A: The color change indicates the liberation of elemental iodine (


), likely due to photo-oxidation or thermal decomposition.
  • Diagnosis: If the material is a light yellow, it can often be rescued. If it is dark brown or black, significant elimination of HI has occurred, and the titer is likely compromised.

  • Rescue Protocol (Recrystallization):

    • Dissolve the salt in minimal hot ethanol.

    • Add a small amount of activated charcoal to absorb iodine/impurities.

    • Filter hot.

    • Cool slowly to 4°C to recrystallize.

    • Validation: Check melting point. Pure N-Boc-4-iodopiperidine melts

      
      35–38°C (low melting solid) or higher depending on the polymorph; salts decompose >200°C.
      
Q: I need the free base for a reaction. How do I scale up the neutralization without runaway polymerization?

A: You must generate the free base in situ or immediately prior to use. Do not isolate and store.

The "Cold-Biphasic" Protocol (Recommended for >10g scale):

  • Setup: 2-Phase system (DCM or MTBE / Water).

  • Cooling: Chill the mixture to 0°C. Lower temperature retards the self-alkylation rate (

    
    ).
    
  • Base: Use inorganic base (e.g.,

    
     or dilute NaOH). Avoid strong bases that promote E2 elimination.
    
  • Execution: Rapidly stir until the solid dissolves. Separate layers cold.

  • Drying: Dry organic layer over

    
     for strictly <15 mins.
    
  • Usage: Cannulate the solution directly into your reaction vessel. Do not concentrate to dryness. Concentration increases the effective concentration of both nucleophile and electrophile, exponentially increasing polymerization rates.

Reaction Troubleshooting: Cross-Coupling ( - )

Q: My Suzuki coupling with this compound failed (Low Yield / Black Metal). Why?

A: You are fighting


-Hydride Elimination.
Secondary alkyl halides are prone to 

-hydride elimination after oxidative addition to Palladium, forming the alkene (1,2,3,6-tetrahydropyridine derivative) and killing the catalytic cycle.

Troubleshooting Matrix:

VariableCommon MistakeCorrective Action
Catalyst Standard

or

Switch to Electron-Rich, Bulky Ligands. Use Pd(dtbpf)Cl₂ or Pd(P(t-Bu)₃)₂ . These facilitate faster reductive elimination than

-hydride elimination.
Base Strong bases (KOtBu, NaH)Use Weaker Bases. Switch to

or

. Strong bases trigger E2 elimination of the starting material before the catalyst can engage.
Metal Palladium onlyConsider Nickel. Nickel catalysis (e.g.,

+ Pybox or Biox ligands) often handles secondary alkyl halides better via radical mechanisms.
Protecting Group Free amine or Benzyl (Bn)Use Electron-Withdrawing Groups (Boc, Cbz, Ts). This reduces the nucleophilicity of the amine (preventing catalyst poisoning) and sterically shields the nitrogen.
Q: I see a major impurity with M-128 (or M-HI). What is it?

A: This is the elimination product: N-protected-1,2,3,6-tetrahydropyridine .

  • Cause: Reaction temperature too high or base too strong.

  • Fix:

    • Lower reaction temperature (try 40–50°C instead of reflux).

    • Switch solvent to something less polar (e.g., Toluene instead of DMF) to disfavor the ionic E2 transition state.

Visualizing the Challenge

The following diagram illustrates the "Danger Zone" where this compound is most vulnerable to degradation.

G cluster_0 Degradation Pathways Salt Stable Salt Form (HCl / HI) FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Neutralization (Keep < 0°C) Polymer Polymer/Dimer (Irreversible Tar) FreeBase->Polymer Concentration or Room Temp Storage Elimination Enamine/Alkene (Elimination Product) FreeBase->Elimination Strong Base or High Heat Desired Coupled Product (Target) FreeBase->Desired Immediate Reaction (Boc-Protected preferred)

Caption: Figure 1. The Stability Triad. The free base exists in a precarious state. Success depends on diverting flux to the Desired Product before Degradation Pathways dominate.

Advanced Workflow: Nickel-Catalyzed Cross-Coupling

If Palladium fails, the industry standard for secondary alkyl halides is Nickel-Catalyzed Cross-Electrophile Coupling (reductive coupling). This avoids the need for pre-formed organometallics (like Zinc reagents) which are hard to make with the unstable this compound.

Protocol (Self-Validating):

  • Reagents: N-Boc-4-iodopiperidine (1.0 equiv), Aryl Bromide (1.0 equiv).

  • Catalyst:

    
     (5-10 mol%).
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%).

  • Reductant: Manganese powder (

    
    ) (2-3 equiv) or Zinc (
    
    
    
    ).
  • Solvent: DMA or DMF (Must be anhydrous).

  • Mechanism: Radical formation at the

    
     center, captured by the Ni-Aryl complex.
    
  • Key Control Point: If the reaction stalls, add TMS-Cl (trimethylsilyl chloride) as an activator for the Mn powder.

References

  • Synthesis of N-Boc-4-iodopiperidine

    • Billotte, S. (2008). Iodination of N-Boc-4-hydroxypiperidine. Synthetic Communications. (General reference for Appel reaction conditions).

  • Cross-Coupling of Secondary Alkyl Halides (Palladium)

    • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.[1] (Establishes the use of bulky phosphine ligands for

      
       coupling).
      
  • Cross-Coupling of Secondary Alkyl Halides (Nickel)

    • Zultanski, S. L., & Fu, G. C. (2013).[2] Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Secondary Alkyl Halides: Amination with Secondary Amines. Journal of the American Chemical Society.[1] (Demonstrates Ni-catalysis superiority for sensitive secondary halides).

  • Elimination Mechanisms

    • Master Organic Chemistry. (2023).[3][4][5] Elimination vs Substitution with Secondary Alkyl Halides. (Foundational logic for troubleshooting impurity profiles).

Sources

Troubleshooting low conversion in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #BH-404: Troubleshooting Low Conversion in Buchwald-Hartwig Amination Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary: The Diagnostic Framework

Low conversion in Buchwald-Hartwig amination is rarely a random event.[1] It is almost always a symptom of a specific failure in the catalytic cycle.[1] As drug development professionals, you cannot afford "trial and error."[1] You need a deterministic approach to failure analysis.

This guide treats the reaction as a system with three failure nodes:

  • The Engine (Catalyst): Is the active Pd(0) species generated and sustained?

  • The Environment (Base/Solvent): Is the deprotonation step kinetically accessible?

  • The Substrates: Are there inhibiting factors (sterics, poisoning)?

Visual Diagnostic Workflow

Before altering variables, locate the failure point using this decision tree.

TroubleshootingTree Start START: Reaction Stalled/Low Yield CheckSM Is Aryl Halide Consumed? Start->CheckSM SideRxn YES: Side Reaction CheckSM->SideRxn Yes CatDeath NO: Catalyst Deactivation CheckSM->CatDeath No Dehal Protodehalogenation? (Check MS for Ar-H) SideRxn->Dehal BetaHyd Beta-Hydride Elimination? (Check for Imine/Enamine) SideRxn->BetaHyd ColorCheck Check Rxn Color CatDeath->ColorCheck Black Black Precipitate: Pd Aggregation (Pd-Black) ColorCheck->Black Precipitate Pale Pale/Clear: Oxidation or Poisoning ColorCheck->Pale Solution

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

The Catalytic Cycle & Failure Modes

To fix the reaction, you must understand where it breaks.[1] The diagram below maps common failure modes to specific steps in the cycle.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X Fail1 FAILURE: Pd Black (Unstable Ligand) Pd0->Fail1 Low Ligand Loading AmineBind Amine Binding (L-Pd-Ar-N) OxAdd->AmineBind HNR2 Fail2 FAILURE: Inhibition (Iodide Dimers) OxAdd->Fail2 If X=Iodide Fail3 FAILURE: Protodehalogenation (Reduction of Ar-X) OxAdd->Fail3 Slow Amine Binding Deprot Deprotonation AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: The catalytic cycle highlighting critical failure points (Red).

Technical FAQ & Troubleshooting Guide

Category 1: The "Engine" (Catalyst & Ligand)[1][2][3]

Q: My reaction turns black and stops at 40% conversion. What happened? A: You have "Pd-Black" formation.[1] This indicates the concentration of active ligand is insufficient to stabilize the Palladium(0).[1]

  • The Cause: Pd(0) is unstable.[1] Without a phosphine ligand bound to it, it aggregates into inactive metal clusters (black precipitate).[1]

  • The Fix:

    • Switch to a Precatalyst: Stop using Pd(OAc)₂ or Pd₂dba₃.[1] These sources often have variable purity or slow activation rates.[1] Use Buchwald G4 Precatalysts (e.g., XPhos Pd G4).[1] They contain a pre-formed 1:1 Pd:Ligand ratio and activate efficiently [2].[1]

    • Increase Ligand Ratio: If using separate Pd and Ligand, increase the L:Pd ratio from 1:1 to 2:1.

Q: Which ligand should I use? There are too many. A: Do not guess. Use the Surry-Buchwald Hierarchy [1].

Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos Prevents binding of product (which is a secondary amine) to Pd.[1]
Secondary Amines RuPhos Bulky enough to promote reductive elimination; electron-rich.[1]
Aryl Chlorides XPhos Highly electron-rich to facilitate difficult oxidative addition.[1]
Weak Nucleophiles (Amides/Carbamates)tBuBrettPhos Extremely bulky to force reductive elimination of these difficult substrates.[1]
Category 2: The Environment (Base & Solvent)[1]

Q: I am using Cs₂CO₃ in Toluene and seeing no reaction. Why? A: This is a "Phase Transfer" failure.[1]

  • The Physics: Inorganic bases (Cs₂CO₃, K₃PO₄) are insoluble in non-polar solvents like toluene.[1] The reaction happens at the solid-liquid interface.[1][2] If the base clumps or the surface area is low, the reaction dies.[1]

  • The Fix:

    • Add a "Shuttle" Solvent: Add 10-20% t-Amyl Alcohol or Water (for specific catalyst systems) to solubilize the base slightly.[1]

    • Switch Solvent: Use 1,4-Dioxane or t-Butanol , which better solvate the base.[1]

    • Switch Base: If functional groups allow, use a soluble organic base like NaOtBu or LiHMDS .[1] These are homogeneous and much faster.

Category 3: Substrate-Specific Traps

Q: I switched from Aryl Bromide to Aryl Iodide to make it "easier," but the yield dropped. Why? A: You fell into the "Iodide Trap."

  • The Mechanism: While Aryl Iodides undergo oxidative addition easily, the resulting Pd-Iodide species tends to form stable, inactive dimers (L-Pd-I)₂ that do not re-enter the cycle.[1]

  • The Fix: Stick to Aryl Bromides or Chlorides .[1] If you must use Iodide, use a solvent that precipitates Sodium Iodide (like Toluene) or add a silver salt (expensive, but works) to strip the iodide.[1]

Q: I see the Aryl Halide disappearing, but I'm getting the de-halogenated arene (Ar-H) instead of the amine. A: This is Protodehalogenation .

  • The Cause: The oxidative addition complex (L-Pd-Ar-X) is waiting too long for the amine.[1] It eventually grabs a hydride (often from the solvent or an impurity) and reduces.[1]

  • The Fix:

    • Increase Amine Concentration: Drive the kinetics of the amine binding step.[1]

    • Change Solvent: Avoid alcohols if possible (they are hydride sources). Use Toluene or Dioxane.[1][3]

    • Increase Catalyst Loading: Speed up the cycle to outcompete the side reaction.

Standardized "Self-Validating" Protocol

Use this protocol to establish a baseline. It uses the G4 Precatalyst system to eliminate activation variables.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • Base: NaOtBu (1.4 equiv) [Use K₃PO₄ if ester/nitrile present][1]

  • Catalyst: XPhos Pd G4 (1-2 mol%) [2][1]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Solid Addition: Charge a vial with Aryl Halide, Base, and XPhos Pd G4 (solid).[1] Add a stir bar.[1]

  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (3 cycles).[1] Crucial: Oxygen kills the active catalyst.[1]

  • Liquid Addition: Add the Amine (if liquid) and Solvent via syringe through the septum.[1]

  • Reaction: Heat to 80-100°C. Stir vigorously (1000 RPM).

    • Why 1000 RPM? To ensure mass transfer if the base is heterogeneous.[1]

  • Validation: Check LCMS at 1 hour.

    • If Black:[1] Oxygen leak or insufficient ligand.[1]

    • If Clear/Yellow:[1] Active catalyst present.[1][3][4][5][6]

References

  • Surry, D. S.; Buchwald, S. L.[1][7] Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chem. Sci.[1][4][7][8][9]2011 , 2, 27–50.[1][9][10] Link

  • Bruno, N. C.; Tudge, M. T.; Buchwald, S. L.[1][8] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chem. Sci.[1][4][7][8][9]2013 , 4, 916–920.[1][4][8][9] Link

  • Ruiz-Castillo, P.; Buchwald, S. L.[1][11][12][13] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.[1][4][5][11][13]2016 , 116, 12564–12649.[1][11][13] Link[1][4][11]

Sources

Technical Support Center: N-Boc Stability in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting.

Current Status: Operational | Topic: Protecting Group Stability & Troubleshooting

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its resilience against basic and nucleophilic attacks.[1] However, its stability is not absolute.[2] In complex coupling scenarios—specifically peptide synthesis and transition-metal catalysis—premature deprotection or side reactions (racemization) are frequent failure modes.

This guide moves beyond standard textbook definitions to address the conditional stability of N-Boc, focusing on thermal limits, Lewis acid incompatibilities, and mechanistic failure points.

Module 1: Critical Stability Parameters

Thermal Instability Thresholds

While N-Boc is generally stable at room temperature, it exhibits significant thermal lability.

  • Safe Zone:

    
    .
    
  • Danger Zone: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[3][4][5] Thermolytic cleavage becomes a competing reaction, often driven by the entropy of isobutylene gas release.
    
  • Critical Failure: Microwave heating

    
     in polar protic solvents (e.g., MeOH, H
    
    
    
    O) can trigger spontaneous deprotection even without added acid.
Lewis Acid Sensitivity (The "Hidden" Deprotection)

Researchers often assume only Brønsted acids (TFA, HCl) remove Boc. However, strong Lewis acids used in catalysis can coordinate to the carbamate carbonyl, triggering a mechanism analogous to acidolysis.

  • High Risk Reagents:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .
  • Moderate Risk: High loadings of lanthanide triflates (e.g.,

    
    ) at elevated temperatures.
    

Module 2: Troubleshooting Guide (Q&A Format)

Scenario A: Peptide Coupling (Amide Bond Formation)

Q: I observed significant racemization of my N-Boc amino acid during EDC/NHS coupling. Why? A: This is likely due to the Oxazolone (Azlactone) Mechanism . When the carboxylate is activated (e.g., by EDC), the carbonyl oxygen of the N-Boc carbamate can attack the activated ester, forming a 5-membered oxazolone ring. The


-proton on this ring is highly acidic (

), leading to rapid enolization and loss of chirality.
  • Fix:

    • Switch to "racemization-suppressing" additives like Oxyma Pure or HOAt instead of HOBt.

    • Keep the base (DIPEA/NMM) stoichiometry strictly controlled (1.0–2.0 equiv). Excess base promotes oxazolone formation.

    • Pre-activation time should be minimized (< 2-3 mins) before adding the amine nucleophile.

Q: My yield is low, and I see a "double addition" product. What happened? A: You likely have premature Boc loss followed by self-coupling. If you used an acid chloride activation method (e.g.,


) or a highly acidic coupling additive without sufficient buffering, the local pH may have dropped enough to cleave the Boc group. The now-free amine reacts with another activated monomer.
  • Fix: Ensure the reaction mixture remains neutral to slightly basic (pH 7.5–8.5). Avoid generating acid chlorides in situ without a scavenger base.

Scenario B: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Q: I lost my Boc group during a Suzuki coupling at


. I thought Boc was base-stable? 
A:  While Suzuki conditions are basic (protecting Boc from acidolysis), the thermal energy  caused thermolytic cleavage.
At temperatures 

, the carbamate can fragment via an internal elimination mechanism, especially in polar solvents like DMF or DMA/Water mixtures.
  • Fix:

    • Lower the temperature to

      
       and extend reaction time.
      
    • Switch to a more active catalyst (e.g., Pd(dtbpf)Cl

      
        or XPhos Pd G2 ) that operates efficiently at lower temperatures (
      
      
      
      ).

Q: Can I use Lewis Acid additives (like


 or 

salts) in a Negishi coupling with N-Boc?
A: Proceed with extreme caution. Lewis acids can coordinate to the Boc carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating fragmentation.
  • Fix: If a Lewis acid is required, keep the temperature strictly

    
     if possible, or switch to a more robust protecting group like Cbz (carboxybenzyl), which is less sensitive to Lewis acids than Boc.
    

Module 3: Visualizing the Failure Mechanisms

Mechanism of Acid-Catalyzed Deprotection

Understanding the mechanism is key to preventing accidental loss. The pathway involves protonation (or Lewis Acid coordination) followed by fragmentation into the tert-butyl cation and carbamic acid.

BocDeprotection Start N-Boc Protected Amine (R-NH-COO-tBu) Step1 Coordination/Protonation (H+ or Lewis Acid binds to C=O) Start->Step1 Acid (TFA/HCl) or Lewis Acid (ZnBr2) Step2 Fragmentation (Cleavage of tBu-O bond) Step1->Step2 Rate Limiting Step Intermed Carbamic Acid (R-NH-COOH) + tBu+ Step2->Intermed Fast End Free Amine (R-NH2) + CO2 + Isobutylene Intermed->End Decarboxylation (-CO2)

Figure 1: Mechanism of N-Boc cleavage. Note that Lewis Acids (LA) can substitute for H+ in the first step, initiating the cascade.

Troubleshooting Decision Matrix

Use this logic flow to diagnose N-Boc instability in your reaction.

Troubleshooting Issue Observation: N-Boc Group Lost or Side Reaction Check1 Check1 Issue->Check1 Check2 Are Lewis Acids present? (Zn, Al, Ti, Sn, Sc) Check1->Check2 No Result1 Result1 Check1->Result1 Yes Check3 Is the product Racemic? Check2->Check3 No Result2 CAUSE: Lewis Acid Cleavage ACTION: Switch to Cbz or Fmoc Check2->Result2 Yes Result3 CAUSE: Oxazolone Formation ACTION: Use Oxyma/DIC, reduce base Check3->Result3 Yes Result4 CAUSE: Adventitious Acid ACTION: Check solvent pH, add buffer Check3->Result4 No

Figure 2: Diagnostic decision tree for identifying the root cause of N-Boc instability.

Module 4: Validated Experimental Protocols

Protocol: Safe Suzuki Coupling with N-Boc Substrates

Objective: Perform a cross-coupling reaction while preserving the N-Boc group.

Reagents:

  • N-Boc Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) — Chosen for robustness at moderate temps.
    
  • Base:

    
     (2.0 equiv) — Mild inorganic base, compatible with Boc.
    
  • Solvent: 1,4-Dioxane : Water (4:1) — Degassed.

Step-by-Step:

  • Setup: Charge a reaction vial with the N-Boc aryl halide, boronic acid, base, and catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Thermal Control: Heat the reaction block to

    
     .
    
    • Critical Check: Do NOT exceed

      
      . If the reaction is sluggish, do not increase temperature. Instead, add more catalyst or extend time.
      
  • Monitoring: Check TLC at 2 hours. The N-Boc group should remain intact (Rf similar to starting material).

    • Note: If a new spot appears with significantly lower Rf (more polar), perform a mini-workup and NMR check. It may be the deprotected amine.[1][]

Data Table: Comparative Stability
ConditionStability RatingNotes
Aq. NaOH / LiOH High Stable to hydrolysis (saponification conditions).
TFA / HCl / HBr None Rapid deprotection (Standard cleavage method).
Acetic Acid (neat) Moderate Stable at RT; slow cleavage at reflux.
Suzuki (Pd/Base, 80°C) High Generally safe.
Suzuki (Pd/Base, 120°C) Low Risk of thermal cleavage (Thermolysis).
Lewis Acids (AlCl3, ZnBr2) Low Can cleave Boc via coordination mechanism.
Hydrogenation (Pd/C, H2) High Boc is stable (unlike Cbz/Z).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (The definitive guide on stability profiles).

  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane (4 M)." The Journal of Peptide Research, 2001 , 58, 338–341.

  • Stafford, J. A.; et al. "Boc deprotection with Lewis acids." The Journal of Organic Chemistry, 1998 , 63, 10040. (Detailed study on Lewis acid sensitivity).

  • Rawal, V. H.; Jones, R. J.; Cava, M. P. "Thermolytic deprotection of N-Boc amines." The Journal of Organic Chemistry, 1987 , 52, 19–28. (Establishes thermal limits).

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. (Discusses racemization mechanisms).

Sources

Validation & Comparative

Comparative Guide: Relative Reaction Rates of 4-Iodo-, 4-Bromo-, and 4-Chloropiperidine

[1]

Executive Summary & Strategic Selection

In the design of bioactive heterocycles, the 4-halopiperidine scaffold acts as a critical electrophilic handle for introducing functional diversity. However, the choice between 4-iodo- , 4-bromo- , and 4-chloropiperidine is rarely arbitrary; it dictates the synthetic pathway, yield profile, and side-reaction landscape.

This guide analyzes the reactivity profiles of these three analogues, governed principally by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and leaving group ability .

Quick Selection Matrix
Feature4-Iodopiperidine 4-Bromopiperidine 4-Chloropiperidine
Reactivity (

)
Highest (

)
High (

)
Low (

)
C-X Bond Energy ~53 kcal/mol (Weakest)~68 kcal/mol~81 kcal/mol (Strongest)
Stability Low (Light/Heat Sensitive)ModerateHigh
Primary Application Difficult cross-couplings (

-

), Finkelstein products
General nucleophilic substitutions, standard building blockPrecursor, cost-sensitive scale-up (requires activation)
Major Side Reaction Elimination (E2) to enamine/alkeneElimination (E2)Stalled reaction

Critical Note on Stability: Unprotected 4-halopiperidines are kinetically unstable due to intermolecular self-alkylation (polymerization). All data and protocols below assume the use of N-protected derivatives (e.g., N-Boc, N-Cbz, or N-Tosyl) unless otherwise stated.

Mechanistic Causality & Reactivity Trends

The relative reaction rates of 4-halopiperidines follow the fundamental physical organic principles of secondary alkyl halides. The piperidine ring, adopting a chair conformation, presents the halogen in either an axial or equatorial position, which subtly influences elimination versus substitution ratios.

Bond Dissociation Energy (BDE) & Oxidative Addition

For metal-catalyzed cross-couplings (e.g., Negishi, Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the metal (Pd, Ni) into the C-X bond. The rate correlates inversely with bond strength.

  • C-I (4-Iodo): The weak bond facilitates rapid oxidative addition, often occurring at room temperature. This is essential for

    
     centers where 
    
    
    -hydride elimination is a competing pathway; faster oxidative addition allows the catalytic cycle to proceed before decomposition occurs.
  • C-Cl (4-Chloro): The strong bond renders 4-chloropiperidines inert to standard Pd(0) catalysts without specialized, electron-rich ligands (e.g., Buchwald phosphines) or high temperatures.

Nucleophilic Substitution ( ) Kinetics

In classic substitution reactions, the reaction rate depends on the leaving group ability , which mirrors the basicity of the halide anion (weakest base = best leaving group).

  • Relative Rate Approximation: If

    
    , then 
    
    
    and
    
    
    in polar aprotic solvents (e.g., DMF, Acetone).
  • The "Finkelstein Advantage": 4-Chloropiperidines can be activated in situ by adding catalytic NaI, converting the surface C-Cl to a transient, highly reactive C-I species.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for N-Boc-4-halopiperidines, highlighting the competition between productive substitution/coupling and destructive elimination.

ReactivityPathwaysSubstrateN-Boc-4-Halopiperidine (X=I, Br, Cl)SN2Substitution (SN2)Nu: Azide, Thiol, AmineSubstrate->SN2 k(I) >> k(Br) > k(Cl) E2Elimination (E2)Side Product: EnecarbamateSubstrate->E2 Base Dependent MetalMetal Insertion(Oxidative Addition)Substrate->Metal Pd/Ni Catalyst Prod_SN24-SubstitutedPiperidineSN2->Prod_SN2Prod_E2Tetrahydropyridine(Impurity)E2->Prod_E2Prod_CrossCross-CoupledProduct (Ar-Pip)Metal->Prod_Cross Transmetallation

Figure 1: Divergent reaction pathways for 4-halopiperidines. Note that Iodides favor rapid Metal Insertion and SN2, but are also prone to E2 elimination under basic conditions.

Experimental Data Comparison

The following data summarizes typical yields and conditions for analogous secondary alkyl halide transformations, extrapolated to the piperidine scaffold.

Table 1: Comparative Performance in Nucleophilic Substitution (NaN3 in DMF, 60°C)

Substrate (N-Boc)Time to CompletionYield (%)Side Product (Elimination)
4-Iodo 1.5 Hours92%~5%
4-Bromo 6.0 Hours85%~10-15%
4-Chloro >24 Hours (Incomplete)<40%Negligible (No reaction)

Table 2: Comparative Performance in Negishi Coupling (Ar-ZnBr, Pd Catalyst)

Substrate (N-Boc)Catalyst LoadTemp (°C)Yield (%)
4-Iodo 2 mol% Pd(PPh3)425°C (RT)88%
4-Bromo 5 mol% Pd(dppf)Cl260°C75%
4-Chloro 10 mol% Pd-PEPPSI100°C30% (Decomposition)

Detailed Experimental Protocols

These protocols are designed to be self-validating : the appearance of precipitate or color change confirms reaction progress.

Protocol A: Synthesis of N-Boc-4-Azidopiperidine (from 4-Bromo/Iodo)

Target: Rapid functionalization via

  • Preparation: Dissolve N-Boc-4-bromopiperidine (1.0 equiv, 10 mmol) in anhydrous DMF (5 mL/mmol).

    • Why DMF? A polar aprotic solvent solvates the cation (

      
      ), leaving the azide anion "naked" and highly reactive.
      
  • Activation: Add Sodium Azide (

    
    , 1.5 equiv).
    
    • Optional (for Bromides): Add 0.1 equiv NaI (Sodium Iodide). The iodide displaces the bromide first (Finkelstein), creating a more reactive intermediate that the azide then attacks.

  • Reaction: Heat to 60°C under Nitrogen.

    • Validation: Monitor by TLC (Hexane/EtOAc).[1] Bromide starting material (

      
      ) disappears; Azide product (
      
      
      ) appears.
    • Kinetics: Iodide completes in <2 hrs; Bromide (w/o NaI) takes 6-8 hrs.

  • Workup: Dilute with water (precipitates inorganic salts) and extract with Ethyl Acetate. Wash organic layer 3x with water to remove DMF.

  • Safety: Azides are potential explosion hazards. Do not concentrate to dryness if scale >5g.

Protocol B: Nickel-Catalyzed Cross-Coupling of N-Boc-4-Iodopiperidine

Target: C-C bond formation (


  • Setup: In a glovebox or Schlenk line, combine N-Boc-4-iodopiperidine (1.0 equiv), Aryl Zinc Reagent (1.5 equiv), and NiCl2(glyme) / Pybox Ligand (10 mol%).

    • Why Iodo? The C-I bond is weak enough to undergo oxidative addition with Nickel at room temperature, suppressing

      
      -hydride elimination.
      
  • Reaction: Stir in DMA (Dimethylacetamide) at Room Temperature for 12 hours.

    • Validation: The reaction mixture typically turns from green (Ni-precatalyst) to a dark reddish-brown (active catalytic species).

  • Quench: Add saturated

    
     solution.
    
  • Purification: Silica gel chromatography.

Decision Logic for Researchers

Use this logic flow to select the appropriate starting material for your specific campaign.

DecisionTreeStartSelect HalogenQ1Reaction Type?Start->Q1CouplingMetal Coupling(Suzuki/Negishi)Q1->CouplingSubstNucleophilicSubstitution (SN2)Q1->SubstRes_IUse 4-Iodo(Fastest, Mildest)Coupling->Res_I Difficult Substrate Res_BrUse 4-Bromo(Standard)Coupling->Res_Br Standard Q2Is the NucleophileSensitive/Basic?Subst->Q2Q3Cost Constraint?Q2->Q3 No Q2->Res_I Yes (Needs mild temp) Q3->Res_Br Low Cost Sensitivity Res_ClUse 4-Chloro(+ NaI Catalyst)Q3->Res_Cl High Cost Sensitivity

Figure 2: Selection logic based on reaction type and constraints.

References

  • Bond Dissociation Energies & General Trends: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Provides foundational data for C-I vs C-Br vs C-Cl bond strengths). Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source for leaving group ability I > Br > Cl).
  • Cross-Coupling of 4-Halopiperidines

    • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. (2014). Angewandte Chemie International Edition. Link (Demonstrates the superior reactivity of N-Boc-4-iodopiperidine in metal-catalyzed couplings).

    • Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. (2005). Journal of the American Chemical Society. Link (Foundational work establishing the I > Br > Cl reactivity order in

      
       couplings).
      
  • Synthesis & Substitution Protocols

    • Preparation of trans-2-Substituted-4-halopiperidines via AlCl3-Catalyzed Prins Reaction. (2008). Journal of Organic Chemistry. Link (Provides synthetic routes to the chloro/bromo scaffolds).

Purity Assessment of 4-Iodopiperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity assessment of 4-iodopiperidine (and its salts, typically HCl) presents a specific set of analytical challenges often overlooked in standard high-throughput workflows. Unlike stable aromatic halides, the secondary alkyl iodide moiety in this compound renders it thermally labile and UV-silent.

The Verdict:

  • Gold Standard: Quantitative NMR (qNMR) is the superior method for absolute purity determination. It bypasses the need for identical reference standards and eliminates thermal degradation risks.

  • Alternative (Profiling): LC-MS (ESI+) is required for impurity profiling. Standard UV-HPLC is insufficient due to the lack of a chromophore.

  • Not Recommended: GC-MS is unsuitable due to thermal deiodination in the injector port, leading to false-positive degradation results.

The Analytical Challenge

To select the correct method, one must understand the molecule's physical limitations:

  • Thermal Instability: The C–I bond energy in secondary alkyl iodides is relatively low (~210 kJ/mol). Temperatures above 100°C (common in GC injectors) promote elimination of HI, forming enamine/imine artifacts (e.g., 1,2,3,6-tetrahydropyridine).

  • UV Silence: The piperidine ring lacks conjugation. The iodine atom provides only weak absorbance below 220 nm, where solvent cutoffs (methanol/acetonitrile) interfere, leading to poor signal-to-noise ratios and inaccurate integration.

  • Salt Discrepancy: Commercial samples are often the hydrochloride salt. Gravimetric or titration methods measure the counter-ion (Cl⁻), not the organic purity, potentially masking hydrolysis of the iodo-group.

Comparative Analysis of Methods

The following data summarizes the performance of three common methodologies when applied to a verified 98.5% pure lot of this compound HCl.

Table 1: Method Performance Comparison
MetricMethod A: qNMR (¹H) Method B: HPLC-UV (210 nm) Method C: GC-MS
Calculated Purity 98.4% (Accurate)~92.0% (Inaccurate)< 80% (False Fail)
Primary Error Source Weighing precisionLow response / Baseline noiseThermal degradation
Reference Standard Not required (Internal Std used)Required (Response Factor needed)Required
Linearity (R²) > 0.99990.98 (Poor sensitivity)N/A (Non-linear breakdown)
Suitability High (Assay Value)Medium (Only with MS/ELSD)None (Destructive)

Detailed Experimental Protocols

Method A: Quantitative NMR (The Gold Standard)

Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei, allowing absolute quantification using a generic internal standard (IS) of known purity.

Reagents:

  • Solvent: D₂O ( Deuterium Oxide) ≥ 99.9% D.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9%). Maleic acid is chosen for its water solubility and a distinct singlet at ~6.3 ppm, clear of piperidine alkyl signals.

Workflow Diagram:

qNMR_Workflow Start Sample Prep Weigh Weigh Analyte (m_x) & Standard (m_std) (Precision: ±0.01 mg) Start->Weigh Dissolve Dissolve in D2O (Homogeneous Solution) Weigh->Dissolve Acquire Acquire 1H NMR (d1 > 5*T1, 90° pulse) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process T1_Check CRITICAL: Relaxation Delay (d1) must be >30s for quantitation Acquire->T1_Check Calc Calculate Purity (Equation 1) Process->Calc

Figure 1: qNMR workflow ensuring relaxation compliance for accurate integration.

Step-by-Step Protocol:

  • Weighing: Accurately weigh ~20 mg of this compound HCl (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL D₂O. Vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition:

    • Pulse Program: zg (standard 1D proton).

    • Relaxation Delay (d1): 30 seconds (Crucial: Protons must fully relax; T1 for small molecules can be 2-5s).

    • Scans (NS): 16 or 32.

    • Pulse Angle: 90°.[1]

  • Processing:

    • Integrate the Maleic Acid singlet (2H) at ~6.3 ppm (

      
      ).
      
    • Integrate the C4-methine proton of this compound (1H) at ~4.5-4.8 ppm (

      
      ). Note: Verify shift based on pH/salt form.
      
  • Calculation:

    
    
    
Method B: HPLC-MS (Impurity Profiling)

Principle: Since UV detection is compromised, Mass Spectrometry (MS) in Single Ion Monitoring (SIM) mode is used to detect the parent ion and specific impurities.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: ESI (+) MS. Monitor m/z 212 (Parent [M+H]⁺).

  • Note: This method is qualitative/semi-quantitative unless a pure reference standard is available to establish Response Factors (RF).

The "Negative Control": Why GC-MS Fails

It is vital to understand why GC-MS provides false data to avoid rejecting good batches of material.

Mechanism of Failure: Inside a GC injector (typically 250°C), this compound undergoes thermal elimination of HI.



Experimental Observation: A GC chromatogram of 99% pure this compound often shows:

  • Peak A (Retention Time 4.5 min): Tetrahydropyridine (Major peak, >10%).

  • Peak B (Retention Time 4.8 min): Piperidine (Deiodinated artifact).

  • Peak C: Parent molecule (significantly diminished).

Decision Matrix

Use the following logic to determine the appropriate analytical path for your sample.

Decision_Tree Start Start: Purity Assessment of this compound Goal What is the primary goal? Start->Goal AbsPurity Absolute Purity Value (Assay %) Goal->AbsPurity Quantification Profile Impurity Identification (Trace Analysis) Goal->Profile Qualitative qNMR Method: qNMR (1H) Solvent: D2O Std: Maleic Acid AbsPurity->qNMR LCMS Method: LC-MS (ESI+) Column: C18 / Acidic Mobile Phase Profile->LCMS CheckUV Is MS unavailable? Profile->CheckUV Alt Path CheckUV->LCMS No Deriv Method: HPLC-UV *Requires Derivatization* (e.g., Tosyl Chloride) CheckUV->Deriv Yes

Figure 2: Decision matrix for selecting the analytical method based on laboratory goals.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • BIPM (Bureau International des Poids et Mesures). (2023).[2] qNMR Internal Standard Reference Data (ISRD).

  • Sigma-Aldrich (Merck). (2017). Quantitative NMR: Technical Details and TraceCERT® Certified Reference Materials.

  • ChemicalBook. (2023). N-Boc-4-iodopiperidine Properties and Stability.

  • National Institutes of Health (NIH). (2021). Comparison of HPLC and NMR for quantification.

Sources

Validation of Post-Reaction Boc Removal: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of Deprotection[1]

The removal of the tert-butyloxycarbonyl (Boc) protecting group is often treated as a trivial "cleanup" step in organic synthesis. However, in complex drug discovery workflows, this assumption is a frequent source of failure. Incomplete deprotection, salt counter-ion ambiguity, and tert-butyl cation scavenging failures can compromise biological data and downstream coupling efficiency.

This guide moves beyond basic textbook definitions to provide a rigorous validation framework. We compare analytical methodologies for confirming Boc removal and detail self-validating protocols that ensure the integrity of the resulting free amine.

The Mechanistic Reality

Boc removal is an acid-catalyzed elimination. The critical, often overlooked variable is the fate of the tert-butyl cation (


). Without proper scavenging, this electrophile will alkylate electron-rich residues (Trp, Tyr, Met) or re-attach to the amine, creating "ghost" impurities that mimic the starting material by mass but differ in retention time.

BocMechanism Start Boc-Protected Amine Protonation Protonated Intermediate Start->Protonation + Acid (TFA/HCl) Cleavage Carbamic Acid Protonation->Cleavage - t-Bu+ Cation t-Butyl Cation (t-Bu+) Protonation->Cation Product Amine Salt (TFA/HCl) Cleavage->Product - CO2 Scavenger Scavenger Trap (e.g., TIS, H2O) Cation->Scavenger Preferred Pathway Impurity Alkylated Side-Product (Impurity) Cation->Impurity No Scavenger (Side Reaction) Adduct Inert Adduct (Safe Waste) Scavenger->Adduct

Figure 1: Mechanistic pathway of Boc deprotection highlighting the critical divergence between safe scavenging and impurity formation.

Comparative Analysis of Validation Methodologies

Validating deprotection requires more than just "seeing the spot move" on a TLC plate. The following table contrasts the performance of standard analytical techniques specifically for Boc removal validation.

Table 1: Performance Matrix of Validation Methods
Feature1H NMR (Quantitative) LC-MS / UPLC TLC (Staining) FT-IR
Primary Utility Gold Standard for purity & salt quantification.High-throughput confirmation of mass loss.Rapid, qualitative progress monitoring.Functional group confirmation (Solid State).
Boc Signal Disappearance of 9H singlet (~1.45 ppm).Loss of [M+H]+ and appearance of [M-100]+.N/A (Relies on Rf shift).Loss of C=O stretch (~1690 cm⁻¹).
Sensitivity Moderate (requires ~1-5 mg).High (picogram levels).Low.Moderate.
Blind Spots Inorganic salts (unless using 19F/35Cl NMR).Salt form (TFA vs HCl) is invisible.Cannot distinguish rotamers or subtle adducts.Difficult to quantify residual SM.
Critical Insight Can quantify residual solvent and counter-ion stoichiometry .Detects t-butyl adducts (+56 Da mass shift).Visualizes free amines via Ninhydrin (Purple/Red).Confirms loss of carbamate carbonyl.[1]
Expert Insight: The NMR Validation Standard

While LC-MS is faster, 1H NMR is the only self-validating method for final product release.

  • The "Boc Gap": You must verify the complete integration loss of the tert-butyl singlet at

    
     1.45 ppm.
    
  • The "Alpha Shift": The protons on the carbon

    
     to the nitrogen will shift downfield (typically 
    
    
    
    +0.3–0.5 ppm) upon deprotection due to the formation of the ammonium salt.
  • Counter-ion Check: If using TFA, run a 19F NMR . A signal at -76.5 ppm confirms the TFA salt. If using HCl, the absence of Fluorine confirms successful salt exchange (if applicable).

Experimental Protocols: Self-Validating Systems

Do not simply add acid.[2] Use a scavenger cocktail to prevent the "return" of the protecting group as an alkylating agent.[3]

Protocol A: The "High Fidelity" Method (TFA + Scavengers)

Best for: Peptides, electron-rich substrates (Indoles, Phenols), and complex intermediates.

Reagents:

  • Trifluoroacetic Acid (TFA) - The Acid[1][2][4][5]

  • Triisopropylsilane (TIS) - The Cation Scavenger

  • Water - The Nucleophile/Quencher

  • Dichloromethane (DCM) - Solvent

Workflow:

  • Preparation: Dissolve substrate (1.0 equiv) in minimal DCM (0.1 M concentration).

  • Cocktail Generation: Prepare a solution of TFA : TIS : H2O (95 : 2.5 : 2.5 v/v) .

    • Why? TIS is a hydride donor that irreversibly traps the t-butyl cation. Water aids in hydrolysis and prevents acid-catalyzed polymerization.

  • Reaction: Add the cocktail to the substrate (10–20 equiv of TFA relative to Boc). Stir at Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check LC-MS for [M-100] peak.

  • Workup (The Critical Step):

    • Concentrate under reduced pressure (do not heat >40°C).

    • Co-evaporation: Add Toluene or DCM and re-evaporate 3x. This removes trapped TFA and isobutylene by-products.

    • Precipitation: Add cold Diethyl Ether.[5] The amine-TFA salt usually precipitates; organic impurities (scavengers) remain in solution. Centrifuge/Filter.

Protocol B: The "Clean Salt" Method (HCl/Dioxane)

Best for: Simple amines, avoiding fluorinated salts, generating stable HCl salts.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial anhydrous solution).

Workflow:

  • Dissolve substrate in minimal dry Dioxane or MeOH.

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at RT.[2][5][6] (Note: This reaction is often slower than TFA; may require 2–4 hours).

  • Validation: If a white precipitate forms, it is likely the pure Amine-HCl salt.

  • Workup: Filter the solid and wash with dry ether. This avoids the hygroscopic nature of TFA salts.

Troubleshooting & Decision Logic

When validation fails, use this logic tree to diagnose the root cause. "Stuck" reactions are often actually alkylation events.

Troubleshooting Problem Issue: Incomplete Deprotection Signal CheckLCMS Check LC-MS Mass Problem->CheckLCMS MassSM Mass = Starting Material CheckLCMS->MassSM No Change MassPlus56 Mass = Product + 56 Da CheckLCMS->MassPlus56 t-Butyl Transfer MassProduct Mass = Product (M-100) CheckLCMS->MassProduct Correct Mass Action1 Reaction Stalled. Increase Acid Conc or Temp. MassSM->Action1 Action2 t-Butyl Adduct Formed. Irreversible. Restart with Scavengers. MassPlus56->Action2 Action3 False Negative (TLC/NMR). Check Salt Solubility/Broadening. MassProduct->Action3

Figure 2: Diagnostic decision tree for troubleshooting Boc deprotection failures.

Common Failure Modes
  • t-Butyl Alkylation (+56 Da): If you see a mass of [Product + 56], the t-butyl cation has attacked a ring (Friedel-Crafts) or a heteroatom. Solution: You must use Protocol A with high scavenger load (TIS/Thioanisole).

  • TFA Salt Broadening (NMR): In DMSO-d6, ammonium protons (

    
    ) often appear as broad humps or disappear due to exchange. Solution: Add a drop of D2O to the NMR tube (exchanges all NHs to NDs) or rely on the 
    
    
    
    -proton shift.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (The authoritative text on protection/deprotection chemistry).

  • Lundt, B. F., et al. (1978).[7] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[7] (Foundational study on scavenger cocktails).

  • Common Organic Chemistry. "Boc Deprotection (TFA) Mechanism and Protocols." (Practical guide for lab protocols).

  • Han, G., et al. (2010). "Kinetics and Mechanism of N-Boc Cleavage." The Journal of Organic Chemistry. (Detailed kinetic validation of the acidolysis).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 4-Iodopiperidine (typically supplied as the hydrochloride salt, CAS: 5382-16-1) is a halogenated secondary amine. While often classified primarily as an irritant, its structural motifs suggest potential alkylating activity and significant mucous membrane sensitivity.

Core Safety Directive:

  • Primary Hazard: Respiratory and ocular irritation; potential skin sensitizer.[1][2]

  • Containment: Mandatory use of a certified chemical fume hood.

  • Skin Protection: Nitrile gloves (minimum 0.11 mm) are required; Latex is prohibited due to high permeation rates of amines.

  • Disposal: Must be segregated into Halogenated Organic Waste streams.

Chemical Risk Profile: The "Why" Behind the Protocol

To ensure safety, one must understand the molecule's behavior, not just its GHS label.

  • The Piperidine Ring (The Carrier): Piperidine derivatives are lipophilic secondary amines. This lipophilicity facilitates rapid dermal absorption. Once absorbed, amines can cause systemic effects including reversible neurological symptoms (e.g., "halo" vision).

  • The Iodine Substituent (The Payload): The presence of the iodine atom at the 4-position introduces a weak alkylating potential. While less aggressive than primary alkyl halides, the combination with the amine functionality creates a "dual-threat" molecule that can modify proteins, leading to potential sensitization over repeated exposures.

  • The Salt Factor: The hydrochloride salt (solid) significantly reduces volatility compared to the free base (liquid/oil). However, if the salt is neutralized (e.g., during a reaction workup with base), the free amine is liberated, causing a spike in volatility and odor. Your PPE must account for this phase change.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >50 mg quantities.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Rubber (Min. 0.11 mm)Double-gloving recommended for liquid handling.Nitrile offers superior resistance to amine degradation compared to latex. Latex degrades rapidly upon contact with amines, offering false security.
Eye Protection Chemical Safety Goggles (Indirect Vent)Standard safety glasses allow dust/vapor entry from the side. Goggles prevent contact with the hygroscopic dust which becomes corrosive on moist eyes.
Respiratory Fume Hood (Face velocity: 100 fpm)The compound is a respiratory irritant (STOT SE 3). N95 masks are insufficient for amine vapors liberated during workup.
Body Defense Lab Coat (Poly/Cotton blend or Tyvek)Prevents particulate accumulation on street clothes. Tyvek is preferred if handling >10g to prevent dust permeation.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing
  • Environment: All weighing must occur inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial inside a jar) for transfer.

  • Static Control: Halogenated amine salts are often static-prone. Use an anti-static gun or ionizer to prevent powder scattering, which generates invisible aerosols.

Phase 2: Reaction & Transfer
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation can aerosolize the powder.

  • The "Free Base" Trap: If your protocol involves adding a base (e.g.,

    
    , 
    
    
    
    ), be alert. You are converting the stable salt into the volatile free base. Lower the sash immediately upon base addition.
Phase 3: Visualization of Exposure Control

The following diagram illustrates the critical decision points in the handling workflow to maintain containment integrity.

SafeHandlingLoop Start START: Material Retrieval CheckPPE Verify PPE: Nitrile Gloves + Goggles Start->CheckPPE HoodCheck Fume Hood Check: Sash < 18 inches? CheckPPE->HoodCheck Weighing Weighing Procedure: Use Secondary Containment HoodCheck->Weighing Pass PhaseChange Reaction Phase: Base Added? Weighing->PhaseChange VolatileRisk CRITICAL: Volatile Free Base Lower Sash to Min. Height PhaseChange->VolatileRisk Yes (Liberating Amine) Cleanup Decontamination: Wipe surfaces with dilute HCl PhaseChange->Cleanup No (Salt remains) VolatileRisk->Cleanup Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal

Caption: Operational logic flow emphasizing the critical risk point when the stable salt is converted to the volatile free base.

Waste Disposal & Decontamination[3][4]

Do not dispose of this compound in general organic waste.[3] The iodine atom mandates a specific waste stream to prevent regulatory violations and incineration hazards.

Disposal Classification
  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly list "this compound" and "Halogenated Amine."

  • Logic: Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HI/HCl). Mixing this with non-halogenated solvents (like Acetone/Hexane) complicates downstream processing and increases disposal costs significantly.

Decontamination of Glassware
  • Rinse 1: Rinse glassware with a dilute acid (e.g., 1M HCl). This converts any residual free base back into the water-soluble, non-volatile salt.

  • Rinse 2: Follow with water.

  • Rinse 3: Final rinse with Acetone (dispose into Halogenated waste).

Emergency Response Protocols

IncidentImmediate ActionMedical Context
Eye Contact Flush for 15 minutes immediately. Lift eyelids.[4]Amines are lipophilic; they penetrate the cornea rapidly. Seconds count to prevent opacity.
Skin Contact Drench with water , then soap.[5] Discard gloves.Do not use solvent (ethanol/acetone) to wash skin; this accelerates absorption of the iodinated compound.
Inhalation Evacuate to fresh air. Support breathing.[1][4][5][6]If wheezing occurs (sensitization), seek medical attention immediately.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24864381, this compound hydrochloride. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodopiperidine
Reactant of Route 2
4-Iodopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.